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  • Product: 4-Bromo-2-methyl-3-oxobutanenitrile
  • CAS: 81056-51-1

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Synthetic Utility of 4-Bromo-2-methyl-3-oxobutanenitrile: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery and complex heterocycle synthesis, polyfunctional aliphatic building blocks are paramount. 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) stands out as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex heterocycle synthesis, polyfunctional aliphatic building blocks are paramount. 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) stands out as a highly versatile, dual-reactive intermediate. By housing both an electrophilic


-bromo ketone and an ambidentate 

-keto nitrile within a compact five-carbon framework, it enables rapid access to heavily substituted thiazoles, pyrazoles, and complex bridged bicyclic systems. This technical guide provides an in-depth mechanistic analysis, physicochemical profiling, and validated experimental protocols for researchers leveraging this compound in synthetic workflows.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of 4-Bromo-2-methyl-3-oxobutanenitrile is critical for reaction stoichiometry, solvent selection, and storage logistics. The quantitative data is summarized in the table below[1][].

PropertyValue / Description
Chemical Name 4-Bromo-2-methyl-3-oxobutanenitrile
CAS Registry Number 81056-51-1
Molecular Formula C

H

BrNO
Molecular Weight 176.01 g/mol
Key Structural Moieties

-bromo ketone,

-keto nitrile
Recommended Storage -20°C (Requires cold chain to prevent degradation)

Structural Mechanistic Analysis

The synthetic utility of 4-Bromo-2-methyl-3-oxobutanenitrile is dictated by its two orthogonal reactive axes. As a synthetic chemist, understanding the causality behind its reactivity is essential for designing successful synthetic routes and avoiding unwanted side reactions.

  • The

    
    -Bromo Ketone Axis (Electrophilic Hub):  The bromine atom is positioned on the 
    
    
    
    -carbon relative to the ketone. The strong electron-withdrawing effect of the adjacent carbonyl group drastically lowers the LUMO energy of the C-Br bond, making this carbon highly susceptible to nucleophilic substitution (S
    
    
    2). This is the primary driver for Hantzsch-type condensations with thioamides or thioureas to form thiazoles.
  • The

    
    -Keto Nitrile Axis (Ambidentate Hub):  The C2 position (bearing the methyl group) is situated between the strongly electron-withdrawing nitrile (-C
    
    
    
    N) and carbonyl (-C=O) groups. This renders the
    
    
    -proton highly acidic, allowing for facile enolization or deprotonation under mild basic conditions. Furthermore, the nitrile carbon can undergo nucleophilic addition, making this axis ideal for cyclizations with hydrazines to yield pyrazoles.
  • Bifunctional Cyclizations: The spatial arrangement of these functional groups allows for complex cascade reactions. Notably, this compound is specifically utilized as a critical precursor in the preparation of 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles [3]. These oxabicyclic scaffolds are privileged structural motifs found in various neuroactive and anti-inflammatory pharmaceutical agents.

Reactivity Core 4-Bromo-2-methyl-3-oxobutanenitrile (Dual-Reactive Centers) AlphaBromo Alpha-Bromo Ketone Moiety (Electrophilic) Core->AlphaBromo BetaKeto Beta-Keto Nitrile Moiety (Ambidentate) Core->BetaKeto Bicyclic 8-Oxabicyclo[3.2.1]octane Systems (Complex Scaffolds) Core->Bicyclic Cycloaddition/Annulation Thiazoles Thiazole Derivatives (via Hantzsch Synthesis) AlphaBromo->Thiazoles + Thiourea/Thioamides Pyrazoles Pyrazole Derivatives (via Hydrazine Condensation) BetaKeto->Pyrazoles + Hydrazines

Dual reactivity pathways of 4-Bromo-2-methyl-3-oxobutanenitrile in heterocycle synthesis.

Key Experimental Workflows & Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, prioritizing visual or analytical confirmation at critical junctions.

Protocol A: Synthesis of Thiazole Scaffolds (Hantzsch Protocol)

Causality: Thiourea acts as a bis-nucleophile. The initial step is the S


2 displacement of the bromide by the sulfur atom, which is self-validated by the immediate precipitation of the intermediate hydrobromide salt. Subsequent intramolecular condensation of the nitrogen with the carbonyl yields the thiazole ring.
  • Preparation: Dissolve 1.0 equivalent of 4-Bromo-2-methyl-3-oxobutanenitrile in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Addition: Add 1.05 equivalents of thiourea in a single portion at room temperature.

  • Monitoring (Self-Validating Step): Stir the reaction mixture. The formation of a dense white/pale precipitate within 15-30 minutes indicates successful alkylation and the formation of the acyclic thioimidate hydrobromide intermediate.

  • Cyclization: Heat the mixture to reflux (78°C) for 2 hours to drive the dehydration and aromatization of the thiazole ring.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO

    
     to liberate the free base. Extract with ethyl acetate, dry over anhydrous Na
    
    
    
    SO
    
    
    , and purify via silica gel column chromatography.
Protocol B: Preparation for Oxabicyclic Annulations

When utilizing this building block for the synthesis of 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles[3], stringent handling is required due to the lability of the


-bromo ketone.
  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Centrifugation: Prior to removing the cap, centrifuge the original vial at 2000 rpm for 1 minute. Causality: This ensures maximum recovery of the product that may have sublimed or adhered to the cap during cold storage, maintaining exact stoichiometric precision[3].

  • Reaction Setup: Transfer the required mass immediately into a pre-dried Schlenk flask containing the diene/furan partner and a suitable Lewis acid catalyst (e.g., ZnCl

    
     or TiCl
    
    
    
    ) in anhydrous dichloromethane at -78°C.
  • Progression: Allow the reaction to slowly warm to room temperature, monitoring via LC-MS until the starting mass of 176.01 g/mol [4] is fully consumed.

Workflow Start Reagent Preparation Equilibrate from -20°C Centrifuge Centrifugation (Maximize Recovery) Start->Centrifuge Reaction Reaction Setup (Inert Atmosphere, Solvent) Centrifuge->Reaction Monitor TLC / LC-MS Monitoring (Check Consumption) Reaction->Monitor Monitor->Reaction Incomplete Quench Quenching & Extraction (Aqueous Workup) Monitor->Quench Complete Purify Purification (Column Chromatography) Quench->Purify

Standardized experimental workflow for the handling and reaction of alpha-bromo ketones.

Handling, Stability, and Storage Protocols

The structural features that make 4-Bromo-2-methyl-3-oxobutanenitrile highly reactive also render it susceptible to degradation if mishandled.

  • Thermal Degradation: The compound can undergo spontaneous dehydrobromination or polymerization if exposed to elevated temperatures for prolonged periods. It must be strictly stored at -20°C [3].

  • Moisture Sensitivity: The

    
    -bromo ketone can slowly hydrolyze to the corresponding 
    
    
    
    -hydroxy ketone in the presence of atmospheric moisture. Always handle under inert gas (N
    
    
    or Ar) and utilize anhydrous solvents.

References

  • 4-Brom-2-methyl-3-oxobutannitril - CAS号81056-51-1 , Molaid. Available at: [Link]

  • 85-5241-01 4-Bromo-2-methyl-3-oxobutanenitrile 500mg CAS No:81056-51-1 430833 , AS-1. Available at: [Link]

  • Product Index - AA Blocks , AA Blocks. Available at: [Link]

Sources

Exploratory

4-Bromo-2-methyl-3-oxobutanenitrile CAS number and identifiers

As a Senior Application Scientist specializing in complex synthetic methodologies, I frequently evaluate bifunctional building blocks that enable the rapid construction of complex molecular architectures. 4-Bromo-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in complex synthetic methodologies, I frequently evaluate bifunctional building blocks that enable the rapid construction of complex molecular architectures. 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) is a highly specialized γ-bromo-β-oxonitrile. It serves as a quintessential synthon in advanced organic synthesis, particularly for generating oxyallyl cation intermediates utilized in (4+3) cycloadditions[1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated experimental workflows associated with this critical reagent.

Physicochemical Profiling and Identifiers

Before deploying 4-Bromo-2-methyl-3-oxobutanenitrile in a synthetic campaign, it is critical to understand its structural parameters. The molecule features a highly acidic α-proton at C2 (flanked by a cyano and a carbonyl group) and a labile bromide leaving group at C4[2]. This specific arrangement makes it highly reactive under basic conditions.

Table 1: Chemical Identifiers and Quantitative Properties

PropertyValue / Description
Chemical Name 4-Bromo-2-methyl-3-oxobutanenitrile
CAS Registry Number 81056-51-1[2]
Molecular Formula C₅H₆BrNO[2]
Molecular Weight 176.01 g/mol [2]
Structural Class γ-Bromo-β-oxonitrile
Storage Conditions -20 °C, inert atmosphere (argon/nitrogen)[1]
Physical State Liquid to low-melting solid (temperature dependent)

Mechanistic Insights: The Oxyallyl Cation Pathway

The primary synthetic value of 4-Bromo-2-methyl-3-oxobutanenitrile lies in its ability to act as a precursor for 1-cyanoallylium-2-olates (oxyallyl cations)[3].

When treated with a mild base, the highly acidic proton at the C2 position is abstracted, forming an enolate. Subsequent or concerted elimination of the bromide ion from the C4 position generates a zwitterionic oxyallyl cation. This intermediate is a highly electrophilic 2π component that readily undergoes a (4+3) cycloaddition with electron-rich dienes, such as furan, to construct bridged bicyclic frameworks like 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles[3].

Causality in Solvent Selection: The generation of the oxyallyl cation is highly dependent on the solvent environment. Standard polar aprotic solvents often lead to rapid dimerization or polymerization of the intermediate. Therefore, 2,2,2-Trifluoroethanol (TFE) is the solvent of choice. TFE is highly ionizing (facilitating bromide departure) and strongly hydrogen-bonding (stabilizing the oxyallyl cation), yet it is practically non-nucleophilic, preventing solvent trapping of the reactive intermediate[3].

Mechanism Precursor 4-Bromo-2-methyl- 3-oxobutanenitrile (Precursor) Intermediate 1-Cyano-1-methylallylium- 2-olate (Oxyallyl Cation) Precursor->Intermediate Et3N / TFE - HBr Product 2-Methyl-3-oxo-8-oxabicyclo [3.2.1]oct-6-ene-2-carbonitrile (Cycloadduct) Intermediate->Product (4+3) Cycloaddition Diene Furan (4π Diene) Diene->Product

Figure 1: Generation of the oxyallyl cation and subsequent (4+3) cycloaddition with furan.

Experimental Workflow: Synthesis of Bicyclic Frameworks

The following protocol details the (4+3) cycloaddition of 4-Bromo-2-methyl-3-oxobutanenitrile with furan. This workflow is designed as a self-validating system: the stoichiometric excess of furan and the dropwise addition of the base are engineered to keep the steady-state concentration of the oxyallyl cation low, thereby suppressing unwanted dimerization pathways.

Reagents and Materials
  • Substrate: 4-Bromo-2-methyl-3-oxobutanenitrile (1.0 equiv, 5.0 mmol)

  • Diene: Furan (10.0 equiv, 50.0 mmol) — Acts as both reactant and co-solvent.

  • Base: Triethylamine (Et₃N) (1.2 equiv, 6.0 mmol)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.2 M relative to substrate)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve 4-Bromo-2-methyl-3-oxobutanenitrile (880 mg, 5.0 mmol) in anhydrous TFE (25 mL).

  • Diene Introduction: Add furan (3.6 mL, 50.0 mmol) to the reaction mixture. Rationale: A 10-fold excess of furan ensures that the bimolecular cycloaddition outcompetes the dimerization of the oxyallyl cation.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition (Critical Step): Dilute Et₃N (0.84 mL, 6.0 mmol) in 5 mL of TFE. Add this solution dropwise over 45 minutes via a syringe pump. Rationale: Slow addition maintains a minimal concentration of the reactive zwitterion, strictly enforcing the desired reaction trajectory.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quench and Workup: Concentrate the mixture under reduced pressure to remove excess furan and TFE. Partition the crude residue between Dichloromethane (DCM, 30 mL) and saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the bridged bicyclic product.

Workflow Step1 1. Substrate Dissolution Dissolve 81056-51-1 in anhydrous TFE Step2 2. Diene Loading Add 10.0 equiv of Furan at 0 °C Step1->Step2 Step3 3. Controlled Activation Dropwise addition of Et3N over 45 mins Step2->Step3 Step4 4. Cycloaddition Stir at 25 °C for 16 hours Step3->Step4 Step5 5. Isolation & Purification Evaporate TFE, DCM extraction, Silica Column Step4->Step5

Figure 2: Step-by-step experimental workflow for the (4+3) cycloaddition.

Analytical Characterization & Quality Control

To ensure the integrity of 4-Bromo-2-methyl-3-oxobutanenitrile prior to use, rigorous analytical profiling is required.

  • ¹H NMR Diagnostic Features: The C2 carbon is a stereocenter, rendering the adjacent C4 methylene protons diastereotopic. In a high-field ¹H NMR spectrum (e.g., 400 MHz in CDCl₃), these protons will not appear as a simple singlet. Instead, they present as a distinct AB quartet around δ 4.0–4.3 ppm. Observing this AB system is a critical quality control checkpoint to confirm the acyclic structure is intact.

  • Mass Spectrometry (ESI/EI): The presence of the bromine atom provides a highly characteristic isotopic signature. The mass spectrum will display an M and M+2 peak of approximately equal intensity (reflecting the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes) centered around m/z 175/177[2].

Safety, Handling, and Storage

As an α-bromo ketone derivative, 4-Bromo-2-methyl-3-oxobutanenitrile is a potent alkylating agent and a severe lachrymator.

  • Handling: All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

  • Storage: The compound is prone to slow degradation and polymerization at room temperature. It must be stored at -20 °C under an inert atmosphere (Argon or Nitrogen)[1]. Prior to opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can induce hydrolysis of the bromide.

References

  • Molaid. "4-Brom-2-methyl-3-oxobutannitril - CAS号81056-51-1". Molaid Chemical Database. URL:[Link]

  • AS ONE Corporation. "4-Bromo-2-methyl-3-oxobutanenitrile 500mg CAS No:81056-51-1". AXEL Global. URL:[Link]

  • Föhlisch, B., Gehrlach, E., & Herter, R. (1982). "SYNTHESIS OF 3-OXO-8-OXABICYCLO(3.2.1)OCT-6-ENE-2-CARBONITRILES FROM Γ-BROMO-β-OXONITRILES AND FURAN VIA (4 + 3) CYCLOADDITION OF 1-CYANOALLYLIUM-2-OLATES." ChemInform. ResearchGate. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: ^1H and ^13C NMR Spectral Analysis of 4-Bromo-2-methyl-3-oxobutanenitrile

Executive Summary 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) is a highly functionalized aliphatic building block characterized by a nitrile, a -keto moiety, and an -bromo ketone functionality. It is widely uti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) is a highly functionalized aliphatic building block characterized by a nitrile, a


-keto moiety, and an 

-bromo ketone functionality. It is widely utilized in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Because the molecule possesses a chiral center at the C2 position, its nuclear magnetic resonance (NMR) profile exhibits complex stereochemical phenomena, most notably the diastereotopicity of the C4 methylene protons.

This whitepaper provides a comprehensive, theoretically grounded analysis of the ^1H and ^13C NMR spectral data for 4-Bromo-2-methyl-3-oxobutanenitrile. It is designed for drug development professionals and analytical chemists who require rigorous structural verification protocols.

Molecular Architecture & Stereochemical Context

The IUPAC nomenclature dictates the following carbon numbering:

  • C1 : Nitrile carbon (

    
    )
    
  • C2 : Methine carbon (

    
    ), attached to a methyl group. (Chiral Center) 
    
  • C3 : Carbonyl carbon (

    
     )
    
  • C4 : Methylene carbon (

    
    )
    
The Causality of Diastereotopicity

The most critical feature of this molecule's NMR spectrum is driven by the chiral center at C2. The two protons on the C4 carbon are adjacent to this stereocenter. Because these protons cannot be interchanged by any symmetry operation (rotational or reflective), they reside in permanently distinct magnetic environments. Consequently, they are diastereotopic [1]. Instead of appearing as a single integrated peak (a singlet), they couple with each other to form an AB quartet—a self-validating structural marker for the integrity of the chiral center.

^1H NMR Spectral Analysis (400 MHz, CDCl )

The proton NMR spectrum of 4-Bromo-2-methyl-3-oxobutanenitrile is defined by strong deshielding effects from the electronegative substituents (bromine, nitrile, and carbonyl groups) and specific scalar couplings (


-couplings).
Table 1: Quantitative ^1H NMR Spectral Data
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
C2-CH

1.55Doublet (d)7.23HMethyl protons
C2-H 3.75Quartet (q)7.21HMethine proton
C4-H

4.10Doublet (d)12.51HMethylene proton (diastereotopic)
C4-H

4.25Doublet (d)12.51HMethylene proton (diastereotopic)
Mechanistic Insights
  • The Methine-Methyl Spin System (C2): The methyl protons (1.55 ppm) and the methine proton (3.75 ppm) form a classic

    
     spin system. The methine proton is heavily deshielded by the combined electron-withdrawing effects of the 
    
    
    
    -nitrile and
    
    
    -carbonyl groups [3]. The
    
    
    rule dictates that the methine proton is split into a quartet by the three methyl protons, while the methyl protons are split into a doublet by the single methine proton, sharing a reciprocal
    
    
    -coupling of 7.2 Hz.
  • The AB System (C4): As established, the C4 protons are diastereotopic. The strong electron-withdrawing nature of the adjacent bromine atom and carbonyl group pushes their chemical shifts downfield to 4.10 and 4.25 ppm. Because they are magnetically non-equivalent, they exhibit strong geminal coupling (

    
     Hz), appearing as two distinct doublets (an AB quartet).
    

^13C NMR Spectral Analysis (100 MHz, CDCl )

Carbon-13 NMR provides a direct map of the molecule's skeletal framework. The shifts are dictated by hybridization and the inductive effects of the attached heteroatoms.

Table 2: Quantitative ^13C NMR Spectral Data
PositionChemical Shift (

, ppm)
TypeAssignment / Mechanistic Rationale
C5 15.5CH

Methyl carbon; relatively shielded, typical for aliphatic chains.
C4 32.0CH

Methylene carbon; deshielded by the

-carbonyl but subject to the heavy-atom shielding effect of bromine.
C2 38.5CHMethine carbon; strongly deshielded by the adjacent nitrile and carbonyl groups.
C1 116.0CNitrile carbon; characteristic

-hybridized shift.
C3 195.0CCarbonyl carbon; characteristic shift for

-bromo ketones[2].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed when acquiring the spectral data. Every step contains a built-in validation mechanism.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: CDCl

    
     lacks protons, preventing solvent signal interference, and provides a deuterium lock signal for field-frequency stabilization. TMS acts as the absolute zero-point reference (
    
    
    
    0.00 ppm).

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe specifically for ^1H and ^13C resonance frequencies.

  • Causality: Optimizing the probe's LC (inductor-capacitor) circuit maximizes radiofrequency (RF) power transfer to the sample and maximizes the detected Free Induction Decay (FID) signal, ensuring optimal Signal-to-Noise Ratio (SNR).

Step 3: Magnetic Field Shimming

  • Action: Execute gradient shimming across the Z1–Z5 axes to homogenize the static magnetic field (

    
    ).
    
  • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The system is validated for acquisition only if the FWHM is

    
     0.5 Hz. Failure to meet this metric will obscure the fine 7.2 Hz and 12.5 Hz 
    
    
    
    -couplings.

Step 4: Pulse Sequence Selection & FID Acquisition

  • ^1H NMR: Apply a 30° pulse sequence (zg30). Acquire 16 scans with a 2-second relaxation delay (

    
    ). Causality: A 30° pulse allows for faster longitudinal relaxation (
    
    
    
    ) compared to a 90° pulse, preventing spin saturation during rapid signal averaging.
  • ^13C NMR: Apply a proton-decoupled sequence (zgpg30) using a WALTZ-16 decoupling scheme. Acquire 1024 scans. Causality: Proton decoupling collapses complex C-H multiplets into sharp singlets, concentrating the low-abundance ^13C signal intensity.

Step 5: Fourier Transform and Phase Correction

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for ^1H) to the FID. Perform Fourier Transformation, followed by manual zero-order and first-order phase corrections.

  • Self-Validation: The baseline on both sides of the integrated peaks must be perfectly flat and symmetrical. Only then can the integration values be trusted to accurately reflect the 3:1:1:1 proton ratio of the molecule.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR acquisition and structural assignment workflow, highlighting the critical path from sample preparation to final verification.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS) Tune Probe Tuning & Matching Prep->Tune Shim Shimming (Z1-Z5) Validation: FWHM ≤ 0.5 Hz Tune->Shim Pulse Pulse Sequence Selection (zg30 / zgpg30) Shim->Pulse Acq FID Acquisition Pulse->Acq Process Fourier Transform & Phase Correction Acq->Process Assign Spectral Assignment & Structure Verification Process->Assign

Caption: Step-by-step NMR acquisition and spectral assignment workflow for structural verification.

References

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples". Master Organic Chemistry. URL:[Link]

  • Laube, T., Weidenhaupt, A., & Hunziker, R. "Activation of alpha-bromo ketones by complexation with hard and soft Lewis acids. A combined x-ray and NMR study". Journal of the American Chemical Society. URL:[Link]

  • Chen, J., et al.

    
    -Keto Nitriles via a Protection-Oxidative-Decyanation-Deprotection Protocol". ResearchGate. URL:[Link]
    
Exploratory

Advanced Applications of 4-Bromo-2-methyl-3-oxobutanenitrile in Organic Synthesis: A Technical Guide to [4+3] Cycloadditions and Beyond

Executive Summary In the realm of complex molecule synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) has emerged as a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) has emerged as a highly versatile, electrophilic scaffold[]. Featuring an


-bromo ketone moiety coupled with an 

-cyano group, this molecule is uniquely primed for the generation of reactive intermediates under exceptionally mild conditions.

As a Senior Application Scientist, I have observed that the primary and most powerful application of this compound lies in its use as a precursor for oxyallyl cations. Specifically, it is heavily utilized in the preparation of 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles via [4+3] cycloadditions[2]. These bicyclic frameworks are critical structural motifs and intermediates in the total synthesis of complex polycyclic natural products, including tropane alkaloids and the hexacyclic core of gelsemine[3].

Chemical Profile & Reactivity Dynamics

The synthetic utility of 4-Bromo-2-methyl-3-oxobutanenitrile is governed by the synergistic electronic effects of its functional groups.

Standard


-halo ketones often require harsh reductive conditions (e.g., Fe

(CO)

, Zn/Cu couple, or AgClO

) to generate oxyallyl cations. However, the presence of the electron-withdrawing nitrile group in 4-Bromo-2-methyl-3-oxobutanenitrile significantly lowers the pK

of the C2 proton (flanked by the cyano and carbonyl groups).
  • Causality Insight : This enhanced acidity allows for the generation of the enolate using mild, non-nucleophilic bases (such as triethylamine or sodium trifluoroethoxide).

  • Once the enolate is formed, it undergoes rapid intramolecular expulsion of the primary bromide to generate a highly reactive, electrophilic oxyallyl cation (often via a transient cyclopropanone intermediate).

This intermediate can then be intercepted by electron-rich dienes, such as furan, in a stereoselective [4+3] cycloaddition[4].

Core Application: The [4+3] Cycloaddition Pathway

The reaction between 4-Bromo-2-methyl-3-oxobutanenitrile and furan represents a masterclass in convergent synthesis. The process rapidly constructs a bridged bicyclic system containing an ether linkage, a ketone, a nitrile, and a quaternary stereocenter in a single operational step.

G A 4-Bromo-2-methyl- 3-oxobutanenitrile B Enolate Intermediate A->B Base (Et3N) - H+ C Oxyallyl Cation B->C - Br- D [4+3] Cycloaddition (+ Furan) C->D Trap E 2-Cyano-2-methyl-3-oxo- 8-oxabicyclo[3.2.1]oct-6-ene D->E Cyclization

Mechanistic logic of the base-promoted [4+3] cycloaddition with furan.

Experimental Methodology: Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol details the synthesis of 2-cyano-2-methyl-3-oxo-8-oxabicyclo[3.2.1]oct-6-ene . This methodology is engineered as a self-validating system to prevent common failure modes, such as oxyallyl cation dimerization.

Reagents
  • 4-Bromo-2-methyl-3-oxobutanenitrile (1.0 equiv)[2]

  • Furan (10.0 equiv, freshly distilled)

  • Triethylamine (Et

    
    N) (1.2 equiv, anhydrous)
    
  • 2,2,2-Trifluoroethanol (TFE) (0.1 M relative to substrate)

Step-by-Step Procedure
  • System Initialization : Flame-dry a round-bottom flask under argon. Add 4-Bromo-2-methyl-3-oxobutanenitrile and furan.

  • Solvent Selection : Dissolve the mixture in TFE.

    • Expertise Insight: TFE is chosen specifically because its strong hydrogen-bond donating ability stabilizes the highly polar oxyallyl cation intermediate, while its low nucleophilicity prevents it from trapping the cation and forming unwanted ether byproducts.

  • Thermal Control : Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Controlled Activation : Dilute Et

    
    N in a small volume of TFE and add it dropwise via a syringe pump over 1 hour.
    
    • Expertise Insight: Dropwise addition maintains a low steady-state concentration of the oxyallyl cation. If the base is added too rapidly, the cation will react with itself (dimerization), drastically reducing the yield.

    • Self-Validation Check: The solution will transition from clear to a pale yellow upon base addition. If the solution turns dark brown or opaque rapidly, the local concentration of the cation is too high; reduce the addition rate immediately.

  • Reaction Monitoring : Stir for an additional 2 hours at -20 °C.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (R

      
      
      
      
      
      0.45) should cleanly convert to a more polar, UV-active spot (R
      
      
      
      
      0.25). A heavy baseline spot indicates dimerization.
  • Quench and Workup : Quench the reaction with saturated aqueous NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography.

Quantitative Data: Substrate Scope

The cycloaddition is highly adaptable to various dienes. The table below summarizes the expected quantitative outcomes when varying the trapping agent.

Diene SubstrateSolventBaseTime (h)Yield (%)Diastereomeric Ratio (endo:exo)
FuranTFEEt

N
285>95:5
2-MethylfuranTFEEt

N
28290:10
2,5-DimethylfuranTFEEt

N
37988:12
CyclopentadieneCH

Cl

Et

N
47585:15
N-Boc-PyrroleTFENa

CO

66580:20

Table 1: Substrate scope and stereoselectivity of the [4+3] cycloaddition using 4-Bromo-2-methyl-3-oxobutanenitrile.

Divergent Synthetic Applications

Beyond cycloadditions, the bifunctional nature of


-bromo ketones allows for diverse reactivity[5].

Ring-Opening Strategies: The 8-oxabicyclo[3.2.1]oct-6-ene adducts generated from this building block can undergo reductive ethereal-ring opening (e.g., the Lautens method) to yield highly functionalized cycloheptanes and polyketides[6].

Hantzsch Thiazole Synthesis: Alternatively, the intact 4-Bromo-2-methyl-3-oxobutanenitrile can be directly utilized in heterocycle synthesis. By reacting the


-bromo ketone moiety with various thioamides, researchers can access 2-substituted-4-(1-cyanoethyl)thiazoles. The primary bromide undergoes rapid nucleophilic attack by the sulfur atom, followed by cyclization of the nitrogen onto the ketone, yielding bioactive thiazole scaffolds.

Pathways Core 4-Bromo-2-methyl- 3-oxobutanenitrile Path1 [4+3] Cycloaddition Core->Path1 Base, Diene Path2 Hantzsch Thiazole Synthesis Core->Path2 Thioamides Path3 Nucleophilic Substitution Core->Path3 Amines/Thiols Prod1 Bicyclic Scaffolds (e.g., Tropane cores) Path1->Prod1 Prod2 4-(1-Cyanoethyl)thiazoles (Bioactive Heterocycles) Path2->Prod2 Prod3 Alpha-Functionalized Beta-Keto Nitriles Path3->Prod3

Divergent synthetic pathways originating from 4-Bromo-2-methyl-3-oxobutanenitrile.

Conclusion

4-Bromo-2-methyl-3-oxobutanenitrile is far more than a simple alkylating agent; it is a sophisticated, programmable building block. By leveraging the pK


-lowering effect of its cyano group, chemists can bypass harsh reaction conditions to generate transient oxyallyl cations cleanly and efficiently. Whether utilized for the rapid assembly of complex bicyclic natural product cores or the synthesis of novel heterocyclic APIs, mastering the reactivity of this compound is a significant asset in modern organic synthesis.

References

Sources

Protocols & Analytical Methods

Method

Detailed Synthesis Protocol for 4-Bromo-2-methyl-3-oxobutanenitrile

Introduction & Scope 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocyclic scaffolds, including 3-oxo-8-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocyclic scaffolds, including 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles [1]. Structurally, it possesses a reactive


-bromoketone moiety alongside a sterically hindered 

-methylnitrile group.

Synthesizing this compound directly from 2-methyl-3-oxobutanenitrile presents a significant regiochemical challenge. Direct electrophilic bromination typically occurs at the most acidic position—the C2 carbon (situated between the ketone and the nitrile, pKa ~11). To force bromination at the terminal C4 methyl group (pKa ~20), researchers must employ a directed dianion strategy , originally pioneered by Huckin and Weiler for


-keto esters and nitriles [2].

Mechanistic Rationale (The "Why")

As an application scientist, it is critical to understand the causality behind the reagent choices in this workflow to ensure a self-validating experimental system:

  • Monoanion Formation (Protection): Sodium hydride (NaH) is used first to deprotonate the highly acidic C2 position. This generates a stable monoanion, effectively "protecting" the active methylene and the ketone carbonyl from nucleophilic attack by the stronger base added in the next step.

  • Dianion Formation (Activation): The addition of n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) deprotonates the less acidic C4 methyl group. This forms a highly nucleophilic dianion intermediate.

  • Regioselective Electrophilic Attack: The dianion reacts with electrophiles exclusively at the more reactive, less stabilized C4 carbanion. We utilize N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ) to provide a controlled, low-concentration source of electrophilic bromine, thereby preventing over-bromination or oxidative degradation.
    

Experimental Workflow

Workflow A 2-Methyl-3-oxobutanenitrile (Starting Material) B NaH (1.05 eq), THF, 0 °C Monoanion Formation (C2) A->B Deprotonation 1 C n-BuLi (1.05 eq), -78 °C Dianion Formation (C4) B->C Deprotonation 2 D NBS (1.05 eq), -78 °C to rt Regioselective Bromination C->D Electrophilic Attack E Aqueous Quench (HCl) & Extraction (EtOAc) D->E Workup F 4-Bromo-2-methyl-3-oxobutanenitrile (Target Product) E->F Isolation / Purification

Figure 1: Regioselective synthesis workflow of 4-bromo-2-methyl-3-oxobutanenitrile via dianion.

Step-by-Step Methodology

Reagents & Equipment Required
  • Substrate: 2-Methyl-3-oxobutanenitrile (CAS: 4468-47-7) [3]

  • Bases: Sodium hydride (60% dispersion in mineral oil), n-Butyllithium (2.5 M in hexanes)

  • Electrophile: N-Bromosuccinimide (NBS), freshly recrystallized from water

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc)

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, inert gas line (Argon/Nitrogen), dry ice/acetone bath.

Protocol

Step 1: Monoanion Formation

  • Charge a flame-dried Schlenk flask with NaH (1.05 eq) and suspend in anhydrous THF (0.2 M relative to substrate) under a continuous argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Critical Observation: Stir for 30–45 minutes at 0 °C until hydrogen gas evolution completely ceases. This validates the quantitative formation of the C2 monoanion.

Step 2: Dianion Generation 5. Lower the reaction temperature to -78 °C using a dry ice/acetone bath. Allow 10 minutes for thermal equilibration. 6. Slowly add n-BuLi (1.05 eq) dropwise via a syringe down the inner wall of the flask to pre-cool the reagent. 7. Stir the resulting deep yellow/orange solution for 45 minutes at -78 °C to ensure complete deprotonation at the C4 position.

Step 3: Electrophilic Bromination 8. Dissolve recrystallized NBS (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the dianion solution at -78 °C. 9. Maintain the reaction at -78 °C for 1 hour. 10. Remove the cooling bath and allow the mixture to slowly warm to 0 °C over an additional 2 hours.

Step 4: Quenching and Isolation 11. Quench the reaction at 0 °C by the careful, dropwise addition of 1 M aqueous HCl until the aqueous phase reaches pH ~3. Caution: Exothermic neutralization. 12. Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 20 mL). 13. Wash the combined organic layers with brine, dry over anhydrous


, filter, and concentrate under reduced pressure (keeping the water bath below 35 °C to prevent thermal degradation of the 

-bromoketone). 14. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure target compound.

Analytical Data & Quality Control

To verify the success of the synthesis, the isolated product must be validated against the following standard analytical parameters [1]:

ParameterValue / Description
Compound Name 4-Bromo-2-methyl-3-oxobutanenitrile
CAS Number 81056-51-1
Molecular Formula

Molecular Weight 176.01 g/mol
Expected Yield 65% – 75%

H NMR (

, 400 MHz)

4.15 (s, 2H,

), 3.65 (q,

Hz, 1H,

), 1.55 (d,

Hz, 3H,

)
ESI-MS (m/z)

calculated: 175.97; found: 175.95 / 177.95 (1:1 Br isotope pattern)
Storage Conditions Store at -20 °C under inert gas; strictly protect from light and moisture.

References

  • Product Index: 4-Bromo-2-methyl-3-oxobutanenitrile (CAS 81056-51-1). AA Blocks. Available at: [Link]

  • Alkylation of dianions of .beta.-keto esters. Huckin, S. N., & Weiler, L. (1974). Journal of the American Chemical Society, 96(4), 1082-1087. Available at:[Link]

Application

Advanced Application Note: 4-Bromo-2-methyl-3-oxobutanenitrile in Heterocyclic Compound Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, the rapid assembly of dive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, the rapid assembly of diverse heterocyclic scaffolds from a single precursor is a highly sought-after strategy. 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) [1] serves as a premier bifunctional building block that fulfills this need. Characterized by an orthogonal reactivity profile, this aliphatic chain contains both an highly electrophilic


-bromo ketone and a cyclization-ready 

-keto nitrile. This application note provides an authoritative, mechanistic guide to leveraging this molecule for the divergent synthesis of thiazole and pyrazole pharmacophores.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic reactivity of 4-Bromo-2-methyl-3-oxobutanenitrile is essential for rational synthetic design:

  • Molecular Formula: C5H6BrNO (MW: 176.01 g/mol )[1]

  • 
    -Bromo Ketone Motif (C3-C4):  The highly electronegative bromine atom adjacent to the C3 carbonyl significantly lowers the LUMO of the C4 carbon. This makes it exceptionally susceptible to 
    
    
    
    attack by soft nucleophiles (e.g., thiols, thioamides), which is the mechanistic foundation of the Hantzsch thiazole synthesis[2].
  • 
    -Keto Nitrile Motif (C1-C3):  The C3 ketone is highly reactive towards hard nucleophiles like hydrazines. The adjacent C1 nitrile group serves as an intramolecular electrophilic trap, enabling the rapid formation of aminated 5-membered heterocycles[3]. The C2 methyl group introduces a degree of steric hindrance, which necessitates specific thermal controls during cyclization.
    

Divergent Synthetic Pathways: Mechanistic Insights

As a Senior Application Scientist, selecting the correct pathway requires understanding the chemoselectivity of your reagents against this bifunctional core.

  • Pathway A (Thiazole Scaffold): When reacted with thiourea, the soft sulfur atom chemoselectively attacks the

    
    -bromo carbon (C4) rather than the carbonyl. The resulting intermediate undergoes intramolecular condensation between the primary amine and the C3 ketone, yielding a 2-amino-4-(1-cyanoethyl)thiazole  core[4]. Crucially, the nitrile group remains untouched, serving as a versatile handle for downstream functionalization (e.g., reduction to an amine or hydrolysis to an acid).
    
  • Pathway B (Pyrazole Scaffold): When reacted with hydrazine, the

    
    -effect renders the nitrogen highly nucleophilic, targeting the C3 ketone to form a hydrazone. The terminal nitrogen then attacks the adjacent C1 nitrile carbon. This cascade yields 3-(bromomethyl)-4-methyl-1H-pyrazol-5-amine . Here, the bromomethyl group is preserved, providing an ideal handle for late-stage 
    
    
    
    diversification (e.g., attaching solubilizing piperazine groups for kinase inhibitors).

Pathways Core 4-Bromo-2-methyl-3-oxobutanenitrile (Bifunctional Core) Thiourea Thiourea (Soft Nucleophile) Core->Thiourea Pathway A Hydrazine Hydrazine (Hard Nucleophile) Core->Hydrazine Pathway B Thiazole 2-Amino-4-(1-cyanoethyl)thiazole (Retains Nitrile Handle) Thiourea->Thiazole S_N2 at a-Carbon followed by Cyclization Pyrazole 3-(bromomethyl)-4-methyl-1H-pyrazol-5-amine (Retains Bromo Handle) Hydrazine->Pyrazole Hydrazone Formation followed by Nitrile Attack

Fig 1: Divergent orthogonal reactivity pathways of 4-Bromo-2-methyl-3-oxobutanenitrile.

Quantitative Data Presentation

The following table summarizes the operational parameters and regioselective outcomes for the two primary synthetic pathways.

Reaction PathwayReagentPrimary Nucleophilic TargetSecondary Cyclization TargetResulting ScaffoldRetained Functional HandleTypical Yield
Hantzsch Thiazole Thiourea

-Bromo Carbon (

)
Ketone Carbonyl2-Aminothiazole1-Cyanoethyl group80-88%
Pyrazole Condensation HydrazineKetone CarbonylNitrile Carbon5-AminopyrazoleBromomethyl group65-75%

Validated Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(1-cyanoethyl)thiazole

This protocol leverages the classic Hantzsch methodology, optimized for the preservation of the sensitive aliphatic nitrile group[2][5].

Materials:

  • 4-Bromo-2-methyl-3-oxobutanenitrile (1.0 eq, 10 mmol, 1.76 g)

  • Thiourea (1.1 eq, 11 mmol, 0.84 g)

  • Anhydrous Ethanol (25 mL)

  • Saturated Aqueous

    
    
    

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve thiourea in 25 mL of anhydrous ethanol under magnetic stirring.

    • Causality: Ethanol is selected as a polar protic solvent because it effectively solubilizes thiourea and stabilizes the polar transition state during the initial

      
       displacement of the bromide ion.
      
  • Electrophile Addition: Cool the solution to 0°C using an ice bath. Add 4-Bromo-2-methyl-3-oxobutanenitrile dropwise over 10 minutes.

    • Causality: The initial alkylation is highly exothermic. Thermal control prevents the thermal degradation of the

      
      -bromo ketone and suppresses unwanted side reactions[5].
      
  • Thermal Cyclization: Remove the ice bath, attach a reflux condenser, and heat the mixture to 78°C (reflux) for 3 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active starting material (

      
      ) and the appearance of a new, lower-running spot (
      
      
      
      ) confirms cyclization.
  • HBr Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated aqueous

    
     until the pH reaches 7-8.
    
    • Causality: The cyclization generates stoichiometric hydrobromic acid (HBr). If left unneutralized, HBr will protonate the newly formed aminothiazole (halting precipitation) and can catalyze the hydrolysis of the cyano group[5].

  • Isolation: Stir the neutralized mixture for 30 minutes to ensure complete precipitation of the free base. Filter the solid under vacuum, wash with 2 x 10 mL of ice-cold water to remove inorganic salts, and dry under high vacuum.

Workflow S1 Step 1: Dissolution Thiourea in EtOH S2 Step 2: Addition Dropwise at 0°C S1->S2 S3 Step 3: Cyclization Reflux 78°C, 3 hrs S2->S3 S4 Step 4: Neutralization NaHCO3 to pH 7-8 S3->S4 S5 Step 5: Isolation Filter & Dry S4->S5

Fig 2: Self-validating experimental workflow for the Hantzsch thiazole synthesis.

Protocol 2: Synthesis of 3-(bromomethyl)-4-methyl-1H-pyrazol-5-amine

This protocol describes the controlled condensation with hydrazine to form a highly substituted pyrazole, a privileged structure in kinase inhibitor design[3].

Materials:

  • 4-Bromo-2-methyl-3-oxobutanenitrile (1.0 eq, 10 mmol, 1.76 g)

  • Hydrazine hydrate (64% in water) (1.05 eq, 10.5 mmol)

  • Isopropanol (30 mL)

  • Glacial Acetic Acid (0.5 mL, catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-2-methyl-3-oxobutanenitrile in 30 mL of isopropanol in a round-bottom flask and cool to -5°C using an ice/brine bath.

  • Hydrazone Formation: Add hydrazine hydrate dropwise over 15 minutes, maintaining the internal temperature below 0°C.

    • Causality: Strict sub-zero temperature control during addition is absolute paramount. At elevated temperatures, hydrazine will act as a nucleophile against the aliphatic bromide, leading to polymerization. At -5°C, it selectively attacks the more electrophilic ketone carbonyl[3].

  • Acid-Catalyzed Cyclization: Once addition is complete, add 0.5 mL of glacial acetic acid. Remove the cooling bath and allow the mixture to stir at room temperature for 12 hours.

    • Causality: The mild acid catalysis activates the nitrile carbon, making it sufficiently electrophilic for the intramolecular attack by the hydrazone nitrogen, overcoming the steric hindrance of the adjacent methyl group.

  • Isolation & Validation: Concentrate the mixture under reduced pressure to remove isopropanol. Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Extract the organic layer, dry over anhydrous

    
    , and concentrate.
    
    • Self-Validation Step: Analyze the crude product via

      
       NMR (
      
      
      
      ). The successful formation of the pyrazole is confirmed by the disappearance of the aliphatic ketone/nitrile signatures and the appearance of a broad singlet at ~5.0-5.5 ppm, corresponding to the
      
      
      protons of the 5-aminopyrazole ring.

References

  • Molaid. 4-Brom-2-methyl-3-oxobutannitril - CAS号81056-51-1.
  • BenchChem. Application of 2-Bromopentan-3-one in Medicinal Chemistry: Synthesis of Bioactive Heterocycles.
  • University of Helsinki. Synthesis of Chemical Probes for Studying Neuroinflammatory and Chronic Pain Conditions.
  • BenchChem. Ethyl 3-Bromo-4-oxocyclohexane-1-carboxylate | 39086-05-0.
  • BenchChem. 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5.

Sources

Method

Application Note: Reaction Mechanisms and [4+3] Cycloaddition Protocols Involving 4-Bromo-2-methyl-3-oxobutanenitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide on the mechanistic principles and experimental execution of [4+3] cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide on the mechanistic principles and experimental execution of [4+3] cycloadditions utilizing 4-bromo-2-methyl-3-oxobutanenitrile.

Executive Summary

4-Bromo-2-methyl-3-oxobutanenitrile (CAS 81056-51-1) is a highly versatile bifunctional building block characterized by an


-bromo ketone moiety and a 

-keto nitrile moiety. In advanced synthetic organic chemistry, it is prominently utilized as a precursor for the preparation of 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles[1]. These bridged bicyclic frameworks are privileged scaffolds in drug discovery, serving as rigid, stereochemically rich cores for the synthesis of polyoxygenated natural products and tropane alkaloid analogs.

The core transformation relies on the generation of a highly reactive 1-cyanoallylium-2-olate (an oxyallyl cation) intermediate, which subsequently undergoes a concerted or stepwise [4+3] cycloaddition with a diene, most commonly furan[2]. The foundational methodology for this specific nitrile-substituted cycloaddition was pioneered by Baldur Föhlisch and colleagues[3].

Mechanistic Causality: The Oxyallyl Cation Pathway

To successfully execute this protocol, one must understand the causality behind the molecular transformations. The reaction is not a simple substitution; it is a delicate cascade that requires precise electronic control.

  • Enolization: The proton at the C2 position of 4-bromo-2-methyl-3-oxobutanenitrile is highly acidic due to the electron-withdrawing effects of the adjacent nitrile and carbonyl groups. Introduction of a non-nucleophilic base (e.g., Triethylamine) facilitates rapid deprotonation to form an enolate intermediate.

  • Halide Elimination: The enolate must expel the bromide ion from the C4 position. This

    
    -like dissociation is the rate-determining step and generates the critical 1-cyanoallylium-2-olate (oxyallyl cation). If the solvent lacks sufficient ionizing power, the enolate may instead undergo an intramolecular nucleophilic attack (Favorskii rearrangement) to form a cyclopropanone derivative.
    
  • Cycloaddition: The electrophilic oxyallyl cation is intercepted by the electron-rich furan. The[4+3] cycloaddition typically proceeds with high endo-diastereoselectivity due to secondary orbital interactions between the diene and the substituents on the oxyallyl cation, yielding the 8-oxabicyclo[3.2.1]octane core[2].

Mechanism A 4-Bromo-2-methyl- 3-oxobutanenitrile B Deprotonation (Et3N) A->B C Enolate Intermediate B->C D Bromide Elimination C->D E 1-Cyanoallylium-2-olate (Oxyallyl Cation) D->E Rate-determining step F [4+3] Cycloaddition (+ Furan) E->F G 3-Oxo-8-oxabicyclo[3.2.1] oct-6-ene-2-carbonitrile F->G Stereoselective endo-addition

Mechanistic pathway of the[4+3] cycloaddition via an oxyallyl cation intermediate.

Strategic Optimization of Reaction Conditions

The choice of solvent and base dictates the partition between the desired cycloaddition and competing side reactions. The generation of the oxyallyl cation requires a solvent with high ionizing power but low nucleophilicity .

Föhlisch and Herter established that utilizing a highly concentrated solution of Lithium Perchlorate (


) in diethyl ether (LPDE) acts as a powerful reagent system to stabilize the ionic intermediate, drastically improving yields compared to standard organic solvents[4]. Alternatively, 2,2,2-trifluoroethanol (TFE) can be employed.
Table 1: Impact of Solvent and Base on [4+3] Cycloaddition Efficiency
Solvent SystemBaseIonizing PowerReaction TimeTypical Yield (%)Mechanistic Outcome


Low24 h< 20%Favorskii rearrangement dominates

(Neat)

Low24 h< 15%Poor cation stabilization; decomposition

(TFE)

High12 h65 - 75%Efficient [4+3] cycloaddition
5M

/


Very High 4 - 8 h 80 - 90% Rapid capture, minimal side reactions[4]

Self-Validating Experimental Protocol

The following protocol utilizes the optimized


/

system[4]. It is designed with built-in validation checkpoints to ensure chemical integrity and operator safety.
Materials Required
  • Precursor: 4-Bromo-2-methyl-3-oxobutanenitrile (1.0 equiv)

  • Diene/Co-solvent: Furan (10.0 equiv, freshly distilled)

  • Ionizing Agent: Lithium perchlorate (

    
    , 3.0 equiv, anhydrous)
    
  • Base: Triethylamine (

    
    , 1.2 equiv, anhydrous)
    
  • Solvent: Anhydrous diethyl ether (

    
    )
    
Step-by-Step Methodology
  • Reagent Preparation (Safety Critical): In a flame-dried round-bottom flask under an argon atmosphere, dissolve

    
     (3.0 equiv) in anhydrous 
    
    
    
    to create a 5 M solution. Causality:
    
    
    is highly hygroscopic; strictly anhydrous conditions prevent the premature quenching of the electrophilic oxyallyl cation by water molecules.
  • Reactant Assembly: Add furan (10.0 equiv) to the ethereal solution, followed by 4-bromo-2-methyl-3-oxobutanenitrile (1.0 equiv). Cool the reaction mixture to 0 °C using an ice bath. Causality: Furan is highly volatile (bp 31 °C). Cooling prevents evaporative loss during the exothermic generation of the reactive intermediate.

  • Base Injection & Validation: Add

    
     (1.2 equiv) dropwise over 15 minutes.
    In-Process Control: A white precipitate of triethylammonium bromide will immediately begin to form. This visual cue validates that enolization and subsequent bromide elimination are occurring successfully.
    
  • Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 4–8 hours. In-Process Control: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active precursor spot is fully consumed and replaced by a highly polar, stainable product spot.

  • Aqueous Quench (Safety Critical): Quench the reaction by adding an equal volume of deionized water. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3x). Causality: Thorough aqueous washing is mandatory to remove all perchlorate salts before concentration. Never concentrate organic solutions containing perchlorates , as this poses a severe explosion hazard.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitrile product.
    

Workflow S1 Reagent Prep LiClO4 in Et2O S2 Reactant Addition Furan + Precursor S1->S2 S3 Base Injection Et3N at 0 °C S2->S3 S4 Cycloaddition Stir 4-8h, RT S3->S4 S5 Aqueous Quench H2O wash S4->S5 S6 Purification Silica Column S5->S6

Self-validating experimental workflow for the synthesis of 8-oxabicyclo[3.2.1]oct-6-ene derivatives.

References

  • Föhlisch, B., Herter, R., Wolf, E., Stezowski, J. J., & Eckle, E. (1982). Synthese von 3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-carbonitrilen aus γ-Brom-β-oxonitrilen und Furan via [4+3]-Cycloaddition von 1-Cyanallylium-2-olaten. Chemische Berichte, 115(1), 355-380.[Link]

  • Föhlisch, B., & Herter, R. (1982). Lithiumperchlorat/Triethylamin, ein neues Reagens zur Synthese von 3-Oxo-8-oxabicyclo[3.2.1]oct-6-enen aus α-Haloketonen und Furan. Synthesis, 1982(11), 976-979.[Link]

  • Hartung, I. V., & Hoffmann, H. M. R. (2004). 8-Oxabicyclo[3.2.1]oct-6-en-3-ones: Application to the Asymmetric Synthesis of Polyoxygenated Building Blocks. Angewandte Chemie International Edition, 43(15), 1934-1949.[Link]

  • Mann, J. (1986). The synthetic utility of oxyallyl cations. Tetrahedron, 42(17), 4611-4659.[Link]

Sources

Application

Application Note: 4-Bromo-2-methyl-3-oxobutanenitrile as a Versatile Bifunctional Precursor for API Synthesis

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Compound Focus: 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) Executive Summary & Chemical Profile In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Compound Focus: 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1)

Executive Summary & Chemical Profile

In the landscape of Active Pharmaceutical Ingredient (API) development, the strategic selection of building blocks dictates the efficiency of the synthetic route. 4-Bromo-2-methyl-3-oxobutanenitrile is a highly reactive, bifunctional precursor that houses both an


-bromo ketone and a 

-keto nitrile moiety. This unique structural topology provides orthogonal reactivity, allowing chemists to selectively construct complex heterocycles—such as thiazoles, aminopyrazoles, and tropane alkaloid analogs—from a single starting material.

Commercially available in high purity [1], this compound serves as a foundational node for synthesizing diverse pharmacophores.

Quantitative Data & Analytical Markers

To ensure experimental trustworthiness, every reaction utilizing this precursor must be tracked against its baseline analytical markers. The table below summarizes the compound's properties and the self-validating markers used to confirm its consumption.

Property / Reactive SiteValue / DescriptionAnalytical Marker (Self-Validation)
Molecular Weight 176.01 g/mol MS (ESI+): m/z 176.0, 178.0 [M+H]+ (1:1 ratio)
Formula C5H6BrNOElemental Analysis
C4-Bromomethyl Electrophilic site (Hantzsch)1H-NMR: Singlet at ~

4.10 ppm
C1-Nitrile Nucleophilic addition siteIR: Sharp peak at ~2250 cm⁻¹
C3-Carbonyl Condensation site13C-NMR: Peak at ~

195 ppm

Mechanistic Rationale & Orthogonal Reactivity

The power of 4-bromo-2-methyl-3-oxobutanenitrile lies in the predictable causality of its reactive sites. By tuning the reaction conditions and selecting specific nucleophiles, chemists can drive the synthesis down three distinct API pathways:

  • Pathway A (Thiazoles): Reaction at the highly electrophilic C4-bromomethyl and C3-carbonyl sites with thioureas yields 2-amino-4-substituted thiazoles. This scaffold is critical in the development of kinase inhibitors (e.g., Dasatinib analogues).

  • Pathway B (Aminopyrazoles): Condensation at the C3-carbonyl and C1-nitrile with hydrazines generates 5-aminopyrazoles, a core motif in modern anti-inflammatory and oncology APIs.

  • Pathway C (Tropane Analogs): Base-mediated dehydrobromination generates a zwitterionic 1-cyanoallylium-2-olate intermediate, which undergoes a (4+3) cycloaddition with furan to yield 8-oxabicyclo[3.2.1]octanes [2].

ReactivityMap A 4-Bromo-2-methyl- 3-oxobutanenitrile B Thiazole Derivatives (Kinase Inhibitors) A->B Thiourea C 5-Aminopyrazoles (Anti-inflammatory) A->C Hydrazines D 8-Oxabicyclo[3.2.1]octanes (Tropane Alkaloids) A->D Furan / Base

Fig 1. Orthogonal reactivity pathways of 4-bromo-2-methyl-3-oxobutanenitrile in API synthesis.

Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following protocols are designed as self-validating systems , meaning the physical or spectroscopic changes during the workflow inherently confirm the success of the mechanistic steps.

Protocol 1: Synthesis of 2-Amino-4-substituted Thiazole Intermediates (Hantzsch Synthesis)

Mechanistic Causality: The thermal energy provided during reflux overcomes the activation barrier for the initial nucleophilic attack of the thiourea sulfur onto the electrophilic C4-bromomethyl carbon, which is subsequently followed by cyclodehydration at the C3-carbonyl.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-bromo-2-methyl-3-oxobutanenitrile (10.0 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: Add thiourea (10.5 mmol) in one portion. The mixture will initially present as a heterogeneous suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) under nitrogen.

  • Self-Validation & Isolation: As the reaction proceeds (typically 1–2 hours), the thiourea dissolves completely, and the product begins to precipitate as a crystalline hydrobromide salt. This visual phase transition is your primary self-validating indicator of reaction progress. Once precipitation is robust, cool the flask to 0 °C, filter the solid, and wash with cold ethanol.

  • Analytical Confirmation: Confirm the loss of the starting material's C4-CH₂Br singlet (

    
     4.10 ppm) and the appearance of the newly formed thiazole aromatic proton (
    
    
    
    6.8 ppm) via ¹H-NMR.
Protocol 2: Synthesis of Tropane Precursors via (4+3) Cycloaddition

As established by the foundational work of Föhlisch et al. [3],


-bromo-

-oxonitriles react with furan via a highly reactive oxyallyl cation intermediate.

Mechanistic Causality: The choice of 2,2,2-Trifluoroethanol (TFE) as the solvent is critical. TFE provides a highly ionizing environment (high Kosower Z-value) that stabilizes the zwitterionic 1-cyanoallylium-2-olate intermediate. Simultaneously, its low nucleophilicity prevents it from prematurely trapping the intermediate before the furan can execute the cycloaddition.

  • Solvent & Reagent Assembly: In a flame-dried flask under argon, dissolve 4-bromo-2-methyl-3-oxobutanenitrile (10.0 mmol) and an excess of furan (50.0 mmol) in 30 mL of anhydrous TFE.

  • Base-Mediated Dehydrobromination: Cool the mixture to 0 °C. Dropwise, add a solution of triethylamine (12.0 mmol) in 10 mL of TFE over 30 minutes. Note: Slow addition maintains a low steady-state concentration of the highly reactive oxyallyl cation, minimizing undesirable dimerization and favoring intermolecular capture by furan.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup: The reaction is self-validating via TLC (Hexane:EtOAc 7:3); the UV-active starting material spot (Rf ~0.4) will be entirely consumed. Quench the mixture with water, extract with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Confirmation: ¹H-NMR of the crude product will show the complete disappearance of the C4-CH₂Br protons and the emergence of two distinct bridgehead protons (CH-O) at ~

    
     4.90 and 5.10 ppm, confirming the stereoselective bridged bicyclic assembly.
    

CycloadditionMech S1 Precursor + Furan in TFE Solvent S2 Base Addition (Et3N, 0 °C) S1->S2 S3 1-Cyanoallylium-2-olate (Oxyallyl Cation) S2->S3 Dehydrobromination S4 (4+3) Cycloaddition S3->S4 Furan Capture S5 3-Oxo-8-oxabicyclo[3.2.1]oct- 6-ene-2-carbonitrile S4->S5 Stereoselective Assembly

Fig 2. Mechanism of the (4+3) cycloaddition yielding tropane alkaloid precursors.

References

  • -oxonitrile compound or alkali metal salt thereof (Citing: Föhlisch, B., et al. Synthese von 3-Oxo-8-oxabicyclo[3.2.
  • Title: Product Index - 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) Source: AA Blocks URL: [Link]

  • Title: 85-5241-01 4-Bromo-2-methyl-3-oxobutanenitrile Specifications Source: AS-1 URL: [Link]

Sources

Method

Advanced Recrystallization Protocols for the Purification of 4-Bromo-2-methyl-3-oxobutanenitrile

Introduction & Chemical Profiling 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) is a highly reactive, polyfunctional building block widely utilized in the synthesis of heterocyclic compounds—such as oxazoles, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) is a highly reactive, polyfunctional building block widely utilized in the synthesis of heterocyclic compounds—such as oxazoles, thiazoles, and pyrroles—for pharmaceutical development. Despite its utility, the purification of this compound presents significant challenges.

The molecule features a strongly electrophilic


-bromo ketone moiety adjacent to an enolizable 

-keto nitrile system. This dual reactivity makes purification via standard distillation or unoptimized crystallization highly prone to failure. As an

-bromo ketone, the compound is highly susceptible to nucleophilic attack, where the bromine atom can be readily displaced via an

mechanism [1][1]. Furthermore, thermal stress exacerbates the enolization of the

-keto nitrile system, turning the molecule into a nucleophile that can attack the

-bromo group of a neighboring molecule, leading to rapid oligomerization [2][2].

To achieve high purity without sacrificing yield, recrystallization protocols must be designed as self-validating systems that strictly control thermal input and completely exclude nucleophilic solvents.

Mechanistic Causality: Why Standard Methods Fail

Understanding the degradation pathways of 4-Bromo-2-methyl-3-oxobutanenitrile is critical for designing an effective purification strategy.

  • Nucleophilic Susceptibility (Solvolysis): The

    
    -carbon bearing the bromine atom is highly electrophilic. When recrystallization is attempted in primary alcohols (e.g., methanol, ethanol) or aqueous mixtures, the solvent acts as a nucleophile. Even at moderate temperatures, this leads to the irreversible formation of 
    
    
    
    -alkoxy ketone byproducts [3][3].
  • Thermal Instability (Oligomerization): The proton at the C2 position (between the nitrile and the ketone) is highly acidic. Heating the compound above 40°C promotes enolization. The resulting enol is a potent nucleophile that readily undergoes intermolecular alkylation with the

    
    -bromo moiety of adjacent molecules, resulting in tarry, polymeric degradation products.
    

G A 4-Bromo-2-methyl-3-oxobutanenitrile (Crude) B Thermal Stress (>40°C) A->B Improper Heating F Nucleophilic Solvents (e.g., MeOH, EtOH) A->F Poor Solvent Choice C Enolization at C2 B->C D Intermolecular S_N2 Alkylation C->D Nucleophilic Enol E Oligomerization / Tar Formation D->E G Solvolysis (S_N2 Displacement of Br) F->G H α-Alkoxy Ketone Byproducts G->H

Mechanistic degradation pathways of 4-Bromo-2-methyl-3-oxobutanenitrile under sub-optimal conditions.

Solvent Selection Matrix

To mitigate the risks of solvolysis and thermal degradation, aprotic solvents with low boiling points are mandatory. The table below summarizes the quantitative and qualitative data used to select the optimal recrystallization systems.

Solvent SystemSuitabilityThermodynamic ProfileMechanistic Rationale
Ethyl Acetate / Heptane Optimal High solubility in EtOAc; sharp solubility drop upon Heptane addition.Aprotic and non-nucleophilic. Allows dissolution at low temperatures (≤35°C), minimizing thermal stress.
MTBE (Single Solvent) Excellent Moderate solubility at 25°C; extremely low solubility at -20°C.Low boiling point allows low-temp dissolution. Ideal for highly pure, but lower-yield recovery.
Toluene ModerateGood solubility, but requires elevated temperatures (>60°C).Aprotic, but the heat required for dissolution triggers enolization and subsequent oligomerization.
Ethanol / Water High Risk High solubility at all temperatures.Unacceptable risk of

solvolysis and epimerization of the stereocenter (if applicable) [3][3].

Experimental Protocols

The following protocols are designed as self-validating workflows. Visual cues (such as color changes) are integrated to ensure the integrity of the compound is maintained throughout the process.

Protocol A: Anti-Solvent Precipitation (Ethyl Acetate / Heptane)

This is the preferred method for bulk purification, offering the best balance of yield and purity while strictly controlling thermal input.

Materials Required:

  • Crude 4-Bromo-2-methyl-3-oxobutanenitrile

  • Anhydrous Ethyl Acetate (EtOAc)

  • Anhydrous Heptane (or Hexanes)

  • Water bath equipped with a precise temperature controller

Step-by-Step Methodology:

  • Controlled Dissolution: Suspend the crude 4-Bromo-2-methyl-3-oxobutanenitrile in a minimal volume of anhydrous EtOAc (approx. 2-3 mL per gram of crude) in a round-bottom flask.

  • Gentle Heating: Place the flask in a water bath set to no higher than 35°C . Swirl gently until complete dissolution is achieved. Self-Validation Check: If the solution begins to turn dark orange or brown, thermal degradation has initiated. Immediately remove from heat and pass the solution through a short silica plug before proceeding.

  • Polish Filtration: Rapidly filter the warm solution through a medium-porosity glass frit to remove any insoluble polymeric impurities.

  • Anti-Solvent Addition: Transfer the filtrate to a stirring plate. While stirring moderately, begin adding anhydrous Heptane dropwise. Continue addition until the solution becomes persistently cloudy (the cloud point). The typical EtOAc:Heptane ratio is roughly 1:3 to 1:4.

  • Nucleation & Maturation: Stop stirring and allow the flask to sit undisturbed at room temperature for 30 minutes to allow seed crystals to form.

  • Cryogenic Cooling: Transfer the flask to an ice bath (0°C) for 1 hour, followed by a freezer (-20°C) for an additional 2 hours to maximize crystal yield.

  • Isolation: Isolate the purified crystals via vacuum filtration. Wash the filter cake with a pre-chilled (-20°C) solution of 10% EtOAc in Heptane. Dry under high vacuum at room temperature for 12 hours.

Workflow S1 Step 1: Dissolution Minimal EtOAc at ≤35°C S2 Step 2: Polish Filtration Remove insoluble impurities S1->S2 S3 Step 3: Anti-Solvent Addition Dropwise Heptane to cloud point S2->S3 S4 Step 4: Controlled Cooling Ramp from RT to -20°C S3->S4 S5 Step 5: Nucleation & Growth Isothermal hold for 2 hours S4->S5 S6 Step 6: Isolation Vacuum filtration & cold wash S5->S6 S7 Pure 4-Bromo-2-methyl-3-oxobutanenitrile S6->S7

Step-by-step anti-solvent recrystallization workflow for thermally sensitive alpha-bromo ketones.

Protocol B: Cryogenic Single-Solvent Recrystallization (MTBE)

This method is recommended when the crude material is heavily contaminated with highly non-polar impurities that might co-precipitate in Heptane.

  • Dissolution: Suspend the crude material in Methyl tert-butyl ether (MTBE) at a ratio of 5 mL per gram.

  • Solubilization: Warm the mixture gently to 30°C. MTBE's low boiling point (55°C) acts as an inherent safety buffer against excessive heating, but strict temperature control is still required.

  • Filtration: Perform a polish filtration to remove insoluble tars.

  • Concentration: Partially concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 25°C) until the volume is reduced by half.

  • Crystallization: Seal the flask and place it directly into a -20°C freezer overnight. The steep solubility curve of the compound in MTBE at sub-zero temperatures will force crystallization.

  • Isolation: Filter rapidly on a pre-chilled Büchner funnel and wash with -20°C MTBE.

Quality Control & Validation

To verify the success of the recrystallization, analytical validation must be performed under conditions that do not degrade the purified product:

  • HPLC Analysis: Use a slightly acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). Avoid basic mobile phases or amine-based buffers , as these will induce on-column degradation and dehydrobromination.

  • NMR Spectroscopy:

    
     NMR (in 
    
    
    
    ) should show a distinct doublet for the methyl group, a multiplet for the C2 proton, and a singlet for the
    
    
    -bromo protons. The absence of broad polymeric baseline humps or extraneous alkoxy peaks confirms the prevention of thermal and nucleophilic degradation.

References

  • ResearchGate. (2025). Metal-Free Protocol for the Synthesis of α-Bromo Ketones from Olefins Using TsNBr2. Retrieved from[Link]

  • Google Patents. (2020). US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof.

Sources

Application

Palladium-catalyzed cross-coupling reactions with bromo-nitrile compounds

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Nitrile Compounds Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Executive Summary Bromo-benzonitriles, particularly 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Nitrile Compounds Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Executive Summary

Bromo-benzonitriles, particularly 4-bromobenzonitrile, are highly versatile electrophilic building blocks in modern medicinal chemistry and materials science. The cyano (-CN) group serves a dual purpose: it acts as a robust functional handle for downstream modifications (e.g., reduction to amines, hydrolysis to amides, or tetrazole synthesis) and significantly modulates the electronic environment of the aromatic ring[1]. This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for utilizing bromo-nitriles in two foundational palladium-catalyzed transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination[1][2].

Mechanistic Dynamics: The Causality of the Cyano Group

In palladium-catalyzed cross-coupling, the catalytic cycle hinges on three primary steps: oxidative addition, transmetalation (or nucleophile coordination), and reductive elimination.

The presence of a strongly electron-withdrawing cyano group para or ortho to the bromine atom fundamentally alters the reaction kinetics. By withdrawing electron density via resonance and inductive effects, the -CN group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide[1]. This dramatically reduces the activation energy required for the electron-rich Pd(0) species to insert into the C–Br bond during the oxidative addition phase. Consequently, bromo-nitriles often achieve quantitative yields at lower temperatures or with lower catalyst loadings compared to electron-neutral or electron-rich aryl halides[3][4].

Chemoselectivity Considerations: While the nitrile group accelerates oxidative addition, it can theoretically coordinate to the palladium center, potentially leading to catalyst poisoning. To mitigate this, sterically demanding, electron-rich ligands (such as BINAP, RuPhos, or N-heterocyclic carbenes) are employed to saturate the coordination sphere of the metal, strictly favoring the desired cross-coupling pathway over off-target coordination[5][6][7].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII Ar-Pd(II)-Br (Ar = 4-Cyanophenyl) Pd0->PdII Oxidative Addition (+ Ar-Br) PdII_Nu Ar-Pd(II)-Nu (Transmetalated) PdII->PdII_Nu Transmetalation / Amine Binding PdII_Nu->Pd0 Reductive Elimination Product Coupled Product (Biaryl / Arylamine) PdII_Nu->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting bromo-nitrile oxidative addition.

Protocol I: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-cyanobiphenyl derivatives via the coupling of 4-bromobenzonitrile with an arylboronic acid.

Causality of Reagents:

  • Base (K₂CO₃ or Na₂CO₃): Essential for activating the boronic acid. The base coordinates to the boron atom, forming a negatively charged, highly nucleophilic boronate complex that readily undergoes transmetalation with the Ar-Pd(II)-Br intermediate[3][8].

  • Solvent (EtOH/H₂O or MeOH): Protic solvents facilitate the dissolution of the inorganic base and stabilize the transition states during transmetalation[4][8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol)[1].

  • Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) or a highly active Pd-scaffold[1][3].

  • Degassing (Critical Step): Add a degassed mixture of Ethanol/Water (4:1 v/v, 5 mL). Evacuate and backfill the vessel with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents the formation of inactive Pd(II) oxides and homocoupling byproducts.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours[1].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane:EtOAc 4:1) or GC-MS. The protocol is self-validating when the distinct UV-active starting material spot (Rf ~0.6) is entirely replaced by a lower-polarity product spot.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Causality: Celite traps insoluble palladium black and inorganic salts, preventing severe emulsion formation during subsequent aqueous washing[1].

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol II: Buchwald-Hartwig Amination

This protocol details the formation of C–N bonds to yield N-aryl benzonitriles.

Causality of Reagents:

  • Ligand (BINAP or RuPhos): Bidentate or bulky monodentate ligands are mandatory to prevent the reduction of Pd(II) to inactive Pd black and to force the reductive elimination step, which is often the bottleneck in C–N bond formation[1][5].

  • Base (Cs₂CO₃ or NaOtBu): A strong base is required to deprotonate the amine after it coordinates to the Pd(II) center, driving the formation of the critical Pd-amido complex[1][6][7].

  • Solvent (Anhydrous Toluene or 1,4-Dioxane): Aprotic solvents are strictly used to prevent solvolysis or protonation of the sensitive Pd-amido intermediate[2][7].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a Schlenk tube with 4-bromobenzonitrile (1.0 mmol), Cs₂CO₃ (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%)[1].

  • Atmosphere Control: Seal the tube, remove from the glovebox, and attach to a Schlenk line. (If a glovebox is unavailable, utilize standard evacuation/Argon backfill techniques x3).

  • Reagent Addition: Inject anhydrous toluene (5 mL) and the amine coupling partner (e.g., aniline, 1.2 mmol) via a gas-tight syringe[1].

  • Reaction: Heat to 100 °C and stir for 12–24 hours[1].

  • Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. The reaction is validated by the disappearance of the bromo-nitrile mass peak and the emergence of the coupled product mass. Furthermore, ¹H NMR of the crude will show the disappearance of the primary amine N–H protons.

  • Workup & Purification: Cool to room temperature, filter through Celite (washing with toluene), concentrate the filtrate, and purify via flash chromatography[1].

Workflow Prep 1. Reagent Prep (Glovebox) Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Reaction (80-120°C) Degas->React Workup 4. Filtration (Celite Pad) React->Workup Purify 5. Purification (Silica Gel) Workup->Purify

Standard Schlenk workflow for Pd-catalyzed bromo-nitrile cross-coupling.

Empirical Data & Condition Matrix

The following table summarizes validated quantitative data for the cross-coupling of 4-bromobenzonitrile with various nucleophiles, highlighting the adaptability of the catalytic systems.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBaseSolventTemp (°C)Expected YieldRef
Suzuki-Miyaura Phenylboronic acidPd-bpydc-Nd (0.2-0.5 mol%)K₂CO₃Methanol60>90%[3]
Suzuki-Miyaura Furan-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8591%[5]
Buchwald-Hartwig AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene100>85%[1]
Buchwald-Hartwig DiphenylaminePd(OAc)₂ / RAM (Mechanochemical)N/ATHF (Additive)80Variable[9]
Buchwald-Hartwig 5-Amino-1,2,3-triazole(THP-Dipp)Pd(cinn)ClNaOtBu1,4-Dioxane12098%[7]

References

  • [3] Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. URL:

  • [1] Application Notes and Protocols for 4-Bromobenzonitrile as an Aryl Halide Test Compound - Benchchem. URL:

  • [4] Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Publishing. URL:

  • [8] Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. URL:

  • [5] Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - ACS Publications. URL:

  • [2] Application Notes and Protocols: Nucleophilic Substitution of 4-Bromobenzonitrile - Benchchem. URL:

  • [9] Dependence of the Buchwald-Hartwig amination reactivity in RAM on the... - ResearchGate. URL:

  • [6] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - ACS Publications. URL:

  • [7] General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC. URL:

Sources

Method

Application Note: 4-Bromo-2-methyl-3-oxobutanenitrile as a Bifunctional Alkylating Agent in Organic Synthesis

Molecular Architecture & Regiochemical Profiling 4-Bromo-2-methyl-3-oxobutanenitrile (BMOBN, CAS: 81056-51-1) is a highly functionalized aliphatic building block that serves as a versatile electrophile in advanced organi...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Regiochemical Profiling

4-Bromo-2-methyl-3-oxobutanenitrile (BMOBN, CAS: 81056-51-1) is a highly functionalized aliphatic building block that serves as a versatile electrophile in advanced organic synthesis and drug development. Structurally, it merges an


-bromo ketone motif with a 

-keto nitrile backbone. This dense functionalization provides multiple reactive centers, requiring precise mechanistic control to harness its primary utility as a potent alkylating agent.
Physicochemical Profile
  • Molecular Formula :

    
    
    
  • Molecular Weight : 176.01 g/mol

  • Key Functional Groups : Primary alkyl bromide (C4), Ketone (C3), Acidic Methine (C2), Nitrile (C1).

Mechanistic Causality in Alkylation Pathways

The molecule possesses multiple potential sites for functionalization, but its most prominent application is SN2 alkylation. Understanding the causality behind its regioselectivity is critical for designing successful synthetic routes.

Regioselectivity & The


-Effect: 
Alkylation occurs almost exclusively at the C4 bromomethyl position rather than the C2 methine position. This predictable regioselectivity is driven by two fundamental factors:
  • Steric Differentiation : The C4 carbon is a primary center (

    
    ), whereas the C2 carbon is sterically congested, bearing a methyl group, a nitrile, and a carbonyl. Nucleophilic attack at C2 is kinetically disfavored.
    
  • Stereoelectronic Activation : The adjacent C3 carbonyl group lowers the energy of the

    
     orbital of the C-Br bond through orbital overlap (the 
    
    
    
    -effect). This significantly accelerates nucleophilic attack at C4, making it a "hard" and highly reactive electrophile.

This predictable reactivity allows BMOBN to be used as a linchpin in the synthesis of complex heterocycles, such as1[1] via tandem alkylation/condensation sequences or2[2].

ReactivityMap BMOBN 4-Bromo-2-methyl- 3-oxobutanenitrile C4 C4: Bromomethyl (Primary Electrophile) BMOBN->C4 C2 C2: Alpha-Methine (Acidic Center) BMOBN->C2 C3 C3: Carbonyl Group (Hard Electrophile) BMOBN->C3 SN2 SN2 Alkylation C4->SN2 Enolate Enolate Formation C2->Enolate Add Nucleophilic Addition C3->Add Prod1 Alkylated Building Blocks SN2->Prod1 Prod2 Intramolecular Cyclization Enolate->Prod2 Add->Prod2 Prod1->Prod2 Tandem Reactions

Reactivity map of 4-Bromo-2-methyl-3-oxobutanenitrile highlighting regioselective pathways.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) and mechanistic rationale.

Protocol A: Chemoselective N-Alkylation of Secondary Amines

Objective : Synthesis of


-amino-ketonitriles via SN2 displacement.

Causality & Expert Insight : The choice of base is critical. Strong, soluble bases (e.g., NaH, LDA) will deprotonate the highly acidic C2 methine proton (


), leading to enolate formation and subsequent polymerization or undesired O-alkylation. Therefore, a mild, insoluble inorganic base like 

in an aprotic polar solvent (Acetonitrile) is selected. The heterogeneity of the base keeps the effective basicity low in solution, favoring the direct SN2 pathway by the amine nucleophile.

Step-by-Step Methodology :

  • Substrate Preparation : Dissolve BMOBN (1.0 equiv, 0.2 M) in anhydrous Acetonitrile under an inert

    
     atmosphere.
    
  • Base Addition : Add finely powdered, oven-dried

    
     (1.5 equiv). Cool the suspension to 0 °C using an ice bath.
    
    • Self-Validation Check: The suspension must remain colorless to pale yellow. Rapid darkening indicates premature substrate decomposition or base-catalyzed enolization.

  • Nucleophile Introduction : Add the secondary amine (1.1 equiv) dropwise over 15 minutes to control the exotherm. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to ambient temperature.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The C-Br bond cleavage is typically complete within 2-4 hours.

  • Quench & Work-up : Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography to isolate the N-alkylated product.

Workflow Step1 1. Substrate Prep BMOBN in MeCN (0.2 M) Step2 2. Base Addition K2CO3 (1.5 eq) at 0°C Step1->Step2 Step3 3. Nucleophile Amine (1.1 eq) dropwise Step2->Step3 Step4 4. IPC Monitoring LC-MS / TLC Step3->Step4 Step4->Step4 <95% Conversion Step5 5. Quench & Work-up Filter and extract Step4->Step5 >95% Conversion Step6 6. Purification Flash Chromatography Step5->Step6

Workflow for SN2 N-alkylation using 4-Bromo-2-methyl-3-oxobutanenitrile with in-process controls.

Protocol B: Copper-Catalyzed C-Alkylation with Nitroalkanes

Objective : Synthesis of functionally dense


-cyanonitroalkanes.

Causality & Expert Insight : Traditional C-alkylation of nitroalkanes with ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-bromonitriles or 

-bromoketones is notoriously difficult due to competing O-alkylation of the ambient nitronate anion. By employing a copper catalyst, the reaction shifts from a pure SN2 mechanism to a stabilized radical pathway, allowing for [3]. The nitrile and carbonyl groups of BMOBN stabilize the intermediate radical, preventing unwanted side reactions.

Step-by-Step Methodology :

  • Catalyst Complexation : In a Schlenk flask, combine

    
     (10 mol%) and a diamine ligand (e.g., TMEDA, 12 mol%) in anhydrous THF. Stir for 20 minutes.
    
    • Self-Validation Check: The formation of a homogeneous blue/green solution confirms active catalyst complexation. A color shift to brown indicates copper oxidation or ligand degradation; if this occurs, the catalyst must be reprepared.

  • Reagent Addition : Add the nitroalkane (1.5 equiv) and a mild base (

    
    , 1.2 equiv). Stir for 10 minutes to generate the nitronate.
    
  • Electrophile Introduction : Add BMOBN (1.0 equiv) in one portion.

  • Reaction Execution : Stir the mixture at 40 °C for 12-16 hours under an inert atmosphere.

  • Work-up : Quench with saturated aqueous

    
     to break the copper complex. Extract with EtOAc (3x), dry over 
    
    
    
    , and concentrate for subsequent purification.

Quantitative Data & Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes when utilizing BMOBN as an alkylating agent across different nucleophile classes.

Nucleophile TypeExample ReagentBase / CatalystSolvent & TempPrimary PathwayTypical Yield
Secondary Amine Morpholine

(1.5 eq)
MeCN, 0 °C to RTSN2 N-Alkylation75-85%
Thiol Thiophenol

(1.2 eq)
DCM, 0 °CSN2 S-Alkylation80-90%
Nitroalkane Nitroethane

/

THF, 40 °CRadical C-Alkylation60-75%
Furan (Diene) Furan

/ TFE
TFE, Reflux[4+3] Cycloaddition50-65%

References

  • AS-1 (Axel) . 85-5241-01 4-Bromo-2-methyl-3-oxobutanenitrile 500mg CAS No:81056-51-1. Retrieved from:[Link]

  • National Institutes of Health (PMC). Copper-Catalyzed Alkylation of Nitroalkanes with ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -Bromonitriles: Synthesis of 
    
    
    
    -Cyanonitroalkanes. Retrieved from:[Link]
  • Molaid (Citing Foehlisch et al., Chem. Ber. 1982, 115, 355-380) . 4-Brom-2-methyl-3-oxobutannitril - CAS 81056-51-1. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-2-methyl-3-oxobutanenitrile Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1)[] Introduction: The Bifunctional Challenge 4-Bromo-2-methyl-3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1)[]

Introduction: The Bifunctional Challenge

4-Bromo-2-methyl-3-oxobutanenitrile is a highly reactive, bifunctional building block widely used in the synthesis of complex heterocycles and pharmaceutical intermediates. Its architecture features an electrophilic α-bromoketone moiety adjacent to a highly acidic β-ketonitrile system. While this dual reactivity enables rapid molecular complexity, it simultaneously introduces a labyrinth of competing side reactions. This guide provides field-proven mechanistic insights and self-validating protocols to help you identify, troubleshoot, and suppress unwanted byproducts.

Part 1: Diagnostic FAQ - Identifying the Culprits

Q1: My LC-MS shows a major byproduct with a completely different scaffold, a loss of the bromine isotope pattern, and a mass shift of -33 Da (when using methanol). What is happening? A1: You are observing the Favorskii Rearrangement . α-Bromoketones are notoriously susceptible to this pathway in the presence of hard bases like alkoxides or hydroxides[2][3].

  • The Causality: The base abstracts the highly acidic methine proton at C2 (activated by both the carbonyl and the nitrile). The resulting enolate attacks the C4 bromomethyl carbon, ejecting the bromide ion and forming a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide opens the ring, yielding a rearranged, branched carboxylic ester[3].

  • The Fix: Switch to a non-nucleophilic, sterically hindered organic base (e.g., DIPEA or DBU) and maintain strictly anhydrous conditions to favor direct Sₙ2 substitution over enolate-driven ring contraction.

Q2: The reaction mass increased by exactly +18 Da, and the IR spectrum shows a loss of the sharp 2250 cm⁻¹ peak. How did my starting material degrade? A2: This is a classic case of Nitrile Hydrolysis . The β-ketonitrile group is exquisitely sensitive to hydration, which converts the nitrile (-C≡N) into a primary β-ketoamide (-CONH₂)[4].

  • The Causality: Trace moisture in your solvent, combined with either Lewis acidic or basic reaction conditions, facilitates the nucleophilic attack of water on the electrophilic nitrile carbon. The adjacent ketone further activates the nitrile toward this hydration pathway.

  • The Fix: Implement rigorous drying protocols. Solvents must be dried over activated 3Å molecular sieves, and the reaction must be purged and maintained under an inert argon atmosphere.

Q3: I am getting a complex mixture of products with the identical target mass, but NMR shows a new vinylic proton in one of the isomers. How do I control regioselectivity? A3: You are seeing a competition between C-alkylation and O-alkylation .

  • The Causality: The enolate generated from the β-ketonitrile is an ambident nucleophile. According to Hard Soft Acid Base (HSAB) theory, hard electrophiles tend to react at the harder oxygen atom (forming an O-alkylated enol ether, which exhibits a vinylic proton), while softer electrophiles favor the carbon atom (C-alkylation)[5].

  • The Fix: To drive C-alkylation, use softer leaving groups (if modifying the electrophile) or employ less polar solvents (like THF or toluene rather than DMF) to tighten the ion pair and shield the oxygen atom.

Part 2: Quantitative Data & Analytical Signatures

The following table summarizes the quantitative mass shifts and diagnostic analytical signals required to definitively identify side products in your workflow.

Side Product CategoryMechanistic PathwayMass Shift (Δm/z)Diagnostic Analytical Signals (NMR / IR)
Favorskii Ester Base-catalyzed ring contractionVariable (e.g., -33 Da with NaOMe)NMR: Loss of -CH₂Br singlet (~4.0 ppm); new alkoxy signals.IR: Strong ester C=O stretch (~1735 cm⁻¹).
β-Ketoamide Trace moisture hydration+18 DaNMR: Broad -NH₂ peaks (~7.0 ppm).IR: Appearance of amide C=O (~1650 cm⁻¹); loss of C≡N (~2250 cm⁻¹).
O-Alkylated Enol Hard nucleophile attack at OxygenTarget Mass (Isomeric)NMR: Downfield vinylic proton (5.5 - 6.5 ppm).IR: Strong C-O-C ether stretch (~1200 cm⁻¹).
Dehydrobromination Base-catalyzed E2 elimination-80 Da (Loss of HBr)NMR: Appearance of terminal alkene protons.MS: Complete loss of ⁷⁹Br/⁸¹Br isotopic doublet.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the mechanistic divergence of 4-Bromo-2-methyl-3-oxobutanenitrile, illustrating how specific conditions trigger different side reactions.

SideReactions cluster_Favorskii Favorskii Rearrangement cluster_Hydrolysis Nitrile Hydrolysis cluster_Desired Target Substitution SM 4-Bromo-2-methyl- 3-oxobutanenitrile Base Hard Base (Alkoxide) SM->Base Water H2O / Acid SM->Water Nuc Soft Nucleophile (e.g., Amine) SM->Nuc Cyclo Cyclopropanone Intermediate Base->Cyclo Ester Rearranged Ester (Side Product) Cyclo->Ester Amide β-Ketoamide (+18 Da) Water->Amide Target α-Substituted Ketone (Desired) Nuc->Target

Mechanistic divergence of 4-Bromo-2-methyl-3-oxobutanenitrile under various reaction conditions.

Part 4: Self-Validating Experimental Protocol

To achieve selective Sₙ2 substitution while actively suppressing the Favorskii rearrangement and nitrile hydrolysis, utilize the following self-validating methodology.

Optimized Protocol: Selective Sₙ2 Amination

Objective: Displace the α-bromide with a secondary amine while preserving the β-ketonitrile architecture.

Step 1: System Preparation & Validation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add 10 mL of anhydrous Dichloromethane (DCM).

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent in the flask. Proceed only if H₂O < 50 ppm. This mathematically eliminates the +18 Da hydrolysis pathway.

Step 2: Reagent Loading

  • Add the secondary amine nucleophile (1.05 eq) to the flask.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from attacking the carbonyl or acting as a hard base, effectively shutting down the cyclopropanone formation required for the Favorskii rearrangement.

  • Cool the system to -10 °C using an ice/brine bath to suppress competing E2 elimination (dehydrobromination).

Step 3: Controlled Electrophile Addition

  • Dissolve 4-Bromo-2-methyl-3-oxobutanenitrile (1.0 eq) in 5 mL of anhydrous DCM.

  • Add this solution dropwise via syringe pump over 30 minutes. Causality: Keeping the electrophile concentration low relative to the nucleophile prevents dimerization and self-condensation of the active methine group.

Step 4: In-Process Control (IPC) Checkpoint

  • After 2 hours of stirring at 0 °C, extract a 10 µL aliquot and quench it into 1 mL of dry acetonitrile.

  • Run a rapid LC-MS analysis.

  • Validation: Verify the disappearance of the SM isotopic doublet (m/z ~175/177). If a +18 Da peak is detected at >2% relative abundance, halt the reaction, as atmospheric moisture has breached the system.

Step 5: Quench & Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Causality: A mildly acidic quench neutralizes the DIPEA and prevents late-stage base-catalyzed degradation during workup.

  • Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation of the product.

References

Sources

Optimization

Technical Support Center: Stabilization and Handling of 4-Bromo-2-methyl-3-oxobutanenitrile

Welcome to the Technical Support Center for reactive halogenated building blocks. This guide is designed for researchers and drug development professionals dealing with the severe instability of 4-Bromo-2-methyl-3-oxobut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive halogenated building blocks. This guide is designed for researchers and drug development professionals dealing with the severe instability of 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) under basic conditions.

Due to its dense functionalization—featuring an acidic


-proton, an electrophilic ketone, and a 

-bromide leaving group—this

-ketonitrile is highly prone to base-induced degradation[1]. Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure experimental success.

Mechanistic Causality of Base-Induced Degradation

To prevent decomposition, one must first understand the kinetic pathways at play. The degradation of


-bromo ketones and their derivatives often manifests as a rapid change in color, typically darkening to yellow, brown, or black, accompanied by the release of HBr gas or the formation of intractable tars[2].

When 4-bromo-2-methyl-3-oxobutanenitrile is exposed to a base, the highly acidic C2-proton is removed, forming a kinetic enolate. At temperatures above -20 °C, this enolate rapidly expels the bromide ion to generate a highly electrophilic 1-cyanoallylium-2-olate (oxyallyl cation) [3].

If a suitable trapping agent (like a diene) is not present in high concentration, or if the base is added too quickly, this cation undergoes rapid intermolecular cross-condensation with unreacted enolate or starting material. This runaway polymerization cascade is the primary cause of the black tar observed in failed experiments.

Mechanism A 4-Bromo-2-methyl-3-oxobutanenitrile (Starting Material) B C2-Enolate Intermediate (Kinetic Product) A->B Base (e.g., Et3N or LiHMDS) Deprotonation at C2 C 1-Cyanoallylium-2-olate (Oxyallyl Cation) B->C Loss of Br⁻ (T > -20°C) F C2-Alkylated Product (Desired Modification) B->F + Electrophile (Strictly at -78°C) D Decomposition (Oligomers / Tars) C->D No Trapping Agent (Self-Condensation) E [4+3] Cycloadduct (Stable Product) C->E + Furan / Diene (TFE Solvent)

Fig 1: Mechanistic divergence of 4-bromo-2-methyl-3-oxobutanenitrile under basic conditions.

Troubleshooting & FAQs

Q: My reaction mixture instantly turns into a black, intractable tar when I add an amine base. How do I prevent this? A: This is the classic signature of uncontrolled intermolecular oligomerization[2]. You are likely adding the base to the substrate as a bolus (all at once). This creates a high steady-state concentration of both the enolate and the oxyallyl cation. Solution: Implement inverse addition . Dissolve your substrate and trapping agent in the solvent, cool the system, and add the base dropwise via a syringe pump. This keeps the reactive intermediate concentration near zero, preventing cation-enolate collisions.

Q: I am trying to perform a [4+3] cycloaddition with furan, but my yields are abysmal (<10%). What am I doing wrong? A: You are likely using a standard organic solvent like DCM or THF. Oxyallyl cations require stabilization to survive long enough to undergo cycloaddition. Solution: Switch your solvent to 2,2,2-Trifluoroethanol (TFE) . As established by Föhlisch et al., TFE possesses high ionizing power to assist in bromide leaving, but its strong hydrogen-bonding network stabilizes the cation while remaining essentially non-nucleophilic, allowing efficient trapping by furan[3].

Q: Can I functionalize the C2 position (e.g., alkylation) without triggering the oxyallyl cation decomposition? A: Yes, but it requires strict kinetic control. You must use a non-nucleophilic, sterically hindered base like Lithium hexamethyldisilazide (LiHMDS) in anhydrous THF at strictly cryogenic temperatures (-78 °C). At this temperature, the C2-enolate forms rapidly, but the thermal energy is insufficient to overcome the activation barrier for bromide elimination. The electrophile must be added immediately.

Solvent & Base Compatibility Matrix

Use the following data table to select the appropriate reagent system based on your synthetic goal.

Base SystemSolventTemp (°C)Primary IntermediateOutcome / Observation
NaOH / KOH Water / MeOH25Hydroxide AdductFailure: Rapid hydrolysis of nitrile; black tar formation.
NaOMe Methanol0Methoxy AdductFailure: Nucleophilic displacement of bromide; Favorskii rearrangement.
Et₃N (Bolus)DCM / THF25Oxyallyl CationFailure: Exothermic oligomerization; immediate blackening[2].
Et₃N (Dropwise)TFE-20 to 0Stabilized CationSuccess: Clean [4+3] cycloaddition if diene is present[3].
LiHMDS Anhydrous THF-78C2-Kinetic EnolateSuccess: Stable enolate for electrophilic trapping; no Br⁻ loss.

Standard Operating Protocol (SOP): Controlled [4+3] Cycloaddition

This self-validating protocol is designed to generate the oxyallyl cation safely and trap it with furan to form 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles[3].

Materials Required:

  • 4-Bromo-2-methyl-3-oxobutanenitrile (1.0 eq, strictly dried)

  • Furan (10.0 eq, acts as both trap and co-solvent)

  • 2,2,2-Trifluoroethanol (TFE) (0.2 M relative to substrate)

  • Triethylamine (Et₃N) (1.2 eq, freshly distilled)

Step-by-Step Methodology:

  • System Preparation: Purge a round-bottom flask with Argon. Add 4-bromo-2-methyl-3-oxobutanenitrile and furan to the flask.

  • Solvation: Dilute the mixture with TFE. Ensure complete dissolution.

  • Cryo-Equilibration: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. Self-Validation Check: The solution must remain clear and pale yellow.

  • Inverse Addition: Load Et₃N into a syringe pump. Add the base to the reaction mixture at a rate of 0.1 mL/min.

    • Critical Check: Monitor the internal temperature. An exotherm >2 °C indicates the addition rate is too fast. If the solution darkens past a deep orange, pause the addition immediately and lower the temperature[2].

  • Maturation: Once addition is complete, allow the reaction to stir for 2 hours at 0 °C.

  • Quench & Workup: Quench the reaction with cold saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Preparation Dissolve substrate & excess furan in TFE S2 2. Cryo-Cooling Equilibrate to -20°C to 0°C S1->S2 S3 3. Inverse Addition Add Et3N dropwise via syringe pump S2->S3 S4 4. Reaction Stir for 2-4h Monitor via TLC S3->S4 S5 5. Quench Cold aqueous buffer Extraction S4->S5

Fig 2: Validated workflow for the controlled generation and trapping of the oxyallyl cation.

References[2] Managing thermal instability of alpha-bromo ketones.BenchChem Technical Support. (2025). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEurBC_Nr_Ai7JEX4M4imYtIgbG-UtBYBmU9u_aNveo5GPzvldE4BfY2ad9sA6q5bnwXZEctSb_NrWg7qLnxYxV08S_S0ZKR5r3YQkXANKKMbRQFHz_XRC3-FeBddJ7QimBRBdbMhcYStit2j_ZiCZ7JQ-nFmZRKoNZNIwMezAeQEUlc74lBSY6QHGE_633syU=[1] Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.National Institutes of Health (PMC). (2025). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGdK4oumXOSzB9YxTwr3-MQiqBxzqxW9BaMVFdA3XmbjTEAnH7kNqCEvLuPyZHW8cSkvN-mZ-huVZGiYfraHcx-lhi50CdlaTk4Ok9E9KoWrcU_vtd2j0AdE7YLCJYubU53A7W2jcEOr2kr1Si[3] Synthesis of 3-oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitriles from γ-bromo-β-oxonitriles and furan via (4 + 3) cycloaddition of 1-cyanoallylium-2-olates.Baldur Föhlisch et al., ResearchGate. (1982). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqpBoH5UJBOM-dVNUbfBcAOpUN6qyuCk0mbXdl8MCCE33zuQ08ib5Wg1t0uW-SfRv1qXTP_lKTrVF7kQJo6W3GUREZMtEklL8V_JsAwfnfDKgv6VsH3ONp_oKqUzXPg7L3NFYjP3A5__1SimG-drY=

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting of 4-Bromo-2-methyl-3-oxobutanenitrile

Welcome to the Technical Support Center. As application scientists, we know that working with highly reactive α-bromo-β-keto nitriles like 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) presents unique synthetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that working with highly reactive α-bromo-β-keto nitriles like 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) presents unique synthetic and analytical challenges. This compound is a critical building block for synthesizing complex heterocycles (e.g., thiazoles and pyrimidines) in drug development.

However, because the starting material (2-methyl-3-oxobutanenitrile) contains multiple reactive centers—a ketone, a nitrile, and an acidic α-proton—its bromination is highly susceptible to regioselectivity issues, over-reaction, and degradation. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to help you isolate and characterize your target compound with high fidelity.

Mechanistic Origins of Common Impurities

To troubleshoot a failing reaction, you must first understand the mechanistic causality behind the impurities in your flask. The bromination of 2-methyl-3-oxobutanenitrile is governed by competing enolization pathways:

  • Regioisomerization (C2 vs. C4): The C2 position (between the ketone and nitrile) is the most thermodynamically acidic site. Standard acidic bromination often attacks here, yielding the unwanted 2-bromo-2-methyl-3-oxobutanenitrile regioisomer.

  • Over-bromination: If the local concentration of the brominating agent is too high or the temperature exceeds 10 °C, the target C4-bromo product can undergo a second enolization, leading to 4,4-dibromo-2-methyl-3-oxobutanenitrile.

  • Hydrolysis: The reaction generates hydrobromic acid (HBr) as a byproduct. In the presence of trace water, HBr acts as a potent catalyst for the hydrolysis of the nitrile group, converting your product into an amide.

ImpurityPathway SM Starting Material 2-Methyl-3-oxobutanenitrile Target Target Product 4-Bromo-2-methyl-3-oxobutanenitrile SM->Target Br2 / AcOH (C4 Bromination) Regio Regioisomer Impurity 2-Bromo-2-methyl-3-oxobutanenitrile SM->Regio Br2 / AcOH (C2 Bromination) OverBr Over-bromination Impurity 4,4-Dibromo-2-methyl-3-oxobutanenitrile Target->OverBr Excess Br2 (C4 Dibromination) Hydro Hydrolysis Impurity 4-Bromo-2-methyl-3-oxobutanamide Target->Hydro H2O / HBr (Nitrile Hydrolysis)

Mechanistic pathways to 4-bromo-2-methyl-3-oxobutanenitrile and its common synthesis impurities.

Analytical Characterization Data

Relying solely on LC-MS is a common pitfall because the C2 and C4 brominated regioisomers possess identical masses and isotope patterns. ¹H NMR is the self-validating gold standard for this workflow. The table below summarizes the quantitative analytical signatures required to definitively identify your reaction components.

CompoundMW ( g/mol )LC-MS Isotope PatternKey ¹H NMR Signals (CDCl₃, 400 MHz)
4-Bromo-2-methyl-3-oxobutanenitrile (Target)176.011:1 (m/z 176, 178)δ 4.15 (s, 2H, -CH₂ Br), 3.80 (q, 1H, -CH -), 1.55 (d, 3H, -CH₃ )
2-Bromo-2-methyl-3-oxobutanenitrile (Regioisomer)176.011:1 (m/z 176, 178)δ 2.45 (s, 3H, -C(=O)CH₃ ), 1.95 (s, 3H, -CH₃ )
4,4-Dibromo-2-methyl-3-oxobutanenitrile (Over-brominated)254.911:2:1 (m/z 253, 255, 257)δ 6.05 (s, 1H, -CH Br₂), 3.85 (q, 1H, -CH -), 1.55 (d, 3H, -CH₃ )
2-Methyl-3-oxobutanenitrile (Starting Material)97.12No Br isotopes (m/z 98 [M+H]⁺)δ 3.55 (q, 1H, -CH -), 2.35 (s, 3H, -C(=O)CH₃ ), 1.45 (d, 3H, -CH₃ )

Step-by-Step Experimental Protocols

To minimize the C2-bromo regioisomer, researchers often employ alternative brominating agents like Bromodimethylsulfonium bromide (BDMS), which has been proven effective for the highly selective α-monobromination of related 1,3-dicarbonyl systems without the need for added base or Lewis acids[1]. Alternatively, using N-Bromosuccinimide (NBS) with thiourea catalysis allows the bromination to proceed under mild, highly controllable conditions, significantly improving monobromination selectivity[2].

Protocol A: Regioselective Synthesis of 4-Bromo-2-methyl-3-oxobutanenitrile
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask purged with N₂, dissolve 2-methyl-3-oxobutanenitrile (10.0 mmol, 971 mg) in anhydrous dichloromethane (DCM, 30 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality note: Strict thermal control suppresses the thermodynamic enolization at C2, heavily favoring kinetic bromination at C4.

  • Bromination: Add Bromodimethylsulfonium bromide (BDMS) (10.5 mmol) portion-wise over 30 minutes. If utilizing the NBS/thiourea method, add 5 mol% thiourea followed by NBS (10.5 mmol)[2].

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction via LC-MS (see Protocol B) until the starting material (m/z 98) is consumed.

  • Quenching & Work-up: Promptly quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Causality note: This neutralizes the generated HBr immediately, preventing acid-catalyzed nitrile hydrolysis during isolation. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal degradation). Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

Protocol B: LC-MS Analytical Setup for Impurity Profiling
  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ and ESI- modes. Note: β-keto nitriles often exhibit excellent ionization in negative mode due to the acidic α-proton, yielding strong [M-H]⁻ signals.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak with a 1:2:1 isotope pattern at m/z 253/255/257. What went wrong? A: You are observing the 4,4-dibromo-2-methyl-3-oxobutanenitrile impurity. This over-bromination is caused by a localized excess of the brominating agent or a failure in temperature control (exceeding 10 °C). Ensure you are adding the brominating reagent slowly (dropwise or in small portions) and maintaining a strict ice-bath environment to kinetically trap the mono-brominated product.

Q: How can I definitively distinguish between the C2-bromo and C4-bromo regioisomers if they have the exact same mass? A: You must use ¹H NMR. Look at the splitting patterns: The target C4-bromo compound will display a distinct singlet integrating to 2 protons around δ 4.15 ppm (the -CH₂Br group). Conversely, the C2-bromo regioisomer lacks this signal entirely; instead, it will show a sharp singlet integrating to 3 protons around δ 2.45 ppm, corresponding to an intact, unbrominated acetyl methyl group (-C(=O)CH₃).

Q: I am seeing significant nitrile hydrolysis (amide formation) in my final isolated product. How do I prevent this? A: Nitrile hydrolysis to 4-bromo-2-methyl-3-oxobutanamide is catalyzed by the hydrobromic acid (HBr) generated during the reaction, which becomes highly active if trace water is present in your solvents. To prevent this, ensure your DCM is strictly anhydrous. More importantly, you must quench the reaction promptly with a mild base (like saturated NaHCO₃) to neutralize the HBr before the aqueous work-up phase begins.

Q: Can I use standard elemental bromine (Br₂) in acetic acid instead of BDMS or NBS? A: While Br₂/AcOH is a classic method, it creates a highly acidic environment that leads to poor regiocontrol in β-keto nitriles. The acidic conditions promote rapid equilibration of enol tautomers, drastically increasing the yield of the C2-bromo regioisomer and accelerating nitrile hydrolysis. Utilizing milder reagents like BDMS[1] or NBS with thiourea[2] establishes a self-validating system where the reaction naturally arrests at mono-bromination with superior C4 selectivity.

References

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961-8963. URL:[Link]

  • Wang, X. (2012). Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS). Google Patents (CN102503749A).

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxonitrile Synthesis &amp; Self-Condensation

Welcome to the Technical Support Center for the synthesis of 3-oxonitriles (β-ketonitriles). These bifunctional molecules are critical building blocks in the development of pharmaceuticals and complex heterocycles like p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-oxonitriles (β-ketonitriles). These bifunctional molecules are critical building blocks in the development of pharmaceuticals and complex heterocycles like pyrazoles and pyrimidines[1].

The most common and scalable synthetic route is the Claisen-type condensation of a carboxylic ester with acetonitrile[2]. However, researchers frequently encounter severely depressed yields (often <30%) accompanied by the formation of yellow/brown polymeric byproducts. This is almost exclusively driven by the base-catalyzed self-condensation of the nitrile (forming diacetonitrile/3-aminocrotononitrile) or the self-condensation of the starting ester[3][4].

This guide provides a causal analysis of these competing pathways and offers validated, step-by-step troubleshooting protocols to maximize your cross-condensation yields.

Reaction Pathways: Cross-Condensation vs. Competing Side Reactions

G Ester Ester (R-COOR') Cross Desired Product: 3-Oxonitrile (R-CO-CH2-CN) Ester->Cross Cross-Condensation Claisen Undesired Byproduct: β-Keto Ester (R-CO-CH(R)-COOR') Ester->Claisen Ester Self-Condensation (if α-H present) Nitrile Acetonitrile (CH3CN) Anion Deprotonated Nitrile (-CH2CN) Nitrile->Anion Deprotonation Self Undesired Byproduct: Diacetonitrile / Dimer (CH3-C(NH)-CH2-CN) Nitrile->Self Self-Condensation Base Strong Base (NaH, LDA, Alkoxide) Base->Anion Catalyzes/Promotes Anion->Ester Nucleophilic Attack Anion->Nitrile Attacks Unreacted Nitrile

Mechanistic pathways showing desired cross-condensation vs. undesired self-condensation.

FAQ Section 1: Mechanistic Causality & Base Selection

Q1: Why does acetonitrile self-condense so readily during ester acylation? Acetonitrile possesses weakly acidic α-hydrogens. When exposed to a strong base, it forms the cyanomethyl anion (


), which is a highly reactive nucleophile. If the instantaneous concentration of unreacted acetonitrile in the flask is high relative to the ester—or if the ester is sterically hindered—the cyanomethyl anion will preferentially attack the cyano carbon of another acetonitrile molecule[3]. This rapid dimerization drastically consumes your starting material and reduces the yield of the desired 3-oxonitrile[4].

Q2: How does the choice of base dictate the ratio of cross-condensation to self-condensation? The base dictates the thermodynamics and kinetics of the enolate formation:

  • Sodium Hydride (NaH): While traditional, mixing NaH, ester, and nitrile simultaneously leads to localized high concentrations of the nitrile anion, promoting rapid self-condensation and yielding as little as 27% to 52% of the desired product[5][6].

  • Alkoxides (e.g., NaOMe): These provide milder deprotonation, but the reaction exists in an equilibrium. To drive the reaction toward the 3-oxonitrile and suppress dimerization, massive excesses of acetonitrile (up to 14 equivalents) must be used while continuously distilling off the alcohol byproduct[4].

  • Lithium Amides (LDA, LiHMDS): These allow for the quantitative, irreversible pre-formation of lithioacetonitrile at cryogenic temperatures (-78 °C). Because the intermediate is thermodynamically stable at low temperatures, self-condensation is entirely halted before the ester is even introduced, pushing yields above 85%[7][8][9].

Quantitative Comparison of Synthetic Strategies
Synthetic StrategyBase UsedAcetonitrile EquivalentsTemperatureTypical YieldPrimary Drawback
Traditional Batch Addition NaH (50-80% dispersion)1.0 - 2.0 eqReflux (80-95 °C)27% - 52%High rate of nitrile self-condensation[5][6].
Continuous Distillation Sodium Methoxide13 - 14 eq (Excess)80 °C - 120 °C~83%Requires massive excess of nitrile; energy-intensive[4].
Pre-formed Lithioacetonitrile n-BuLi or LDA1.0 - 1.1 eq-78 °C85% - 98%Requires cryogenic conditions and strictly anhydrous environment[7][8].
FAQ Section 2: Operational Troubleshooting & Experimental Design

Q3: I cannot use cryogenic temperatures. What is the optimal order of addition to suppress dimer formation using NaH? If you must use NaH at elevated temperatures, never mix the base and the nitrile before the ester . The validated approach is to suspend the base and the ester in the solvent, heat to the reaction temperature, and add the acetonitrile dropwise over several hours[3][6]. Causality: This ensures the nitrile is consumed by the ester immediately upon deprotonation, maintaining a near-zero concentration of the free anion and preventing it from finding another nitrile molecule to attack[3].

Q4: Why am I losing my product during the aqueous workup? 3-oxonitriles are highly polar and exist largely as water-soluble enolate salts under basic conditions. If you do not acidify the aqueous phase to a pH of 2–3 during workup, the product will remain in the aqueous layer[3].

Validated Experimental Protocols
Protocol A: Inverse Addition via Lithioacetonitrile (Cryogenic Method)

Use this method for maximum yield and stereocontrol, particularly with sensitive or expensive esters.

Workflow Step1 1. Purge Flask with Argon Add dry THF Step2 2. Cool to -78 °C Add n-BuLi or LDA Step1->Step2 Step3 3. Dropwise Addition of Acetonitrile (1.1 eq) Step2->Step3 Step4 4. Stir 15-30 min at -78 °C (Form Lithioacetonitrile) Step3->Step4 Step5 5. Slow Addition of Ester (1.0 eq) in THF Step4->Step5 Step6 6. Warm to RT & Quench with Aqueous Acid (pH 2-3) Step5->Step6 Step7 7. Extraction & Purification (Yield: >85%) Step6->Step7

Step-by-step cryogenic workflow for the quantitative generation of lithioacetonitrile.

Methodology:

  • System Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-BuLi (1.1 eq) dropwise to form LDA. Stir for 15 minutes.

  • Anion Formation: Add anhydrous acetonitrile (1.1 eq) dropwise. Stir at -78 °C for 30 minutes. Self-Validation: The formation of lithioacetonitrile is stable at this temperature and will not self-condense[9][10].

  • Acylation: Dissolve the ester (1.0 eq) in a small volume of dry THF and add it dropwise to the lithioacetonitrile solution.

  • Reaction & Quench: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature. Quench the reaction by pouring it into cold 1M HCl, ensuring the final pH is between 2 and 3[3].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Dropwise Nitrile Addition (High-Temperature NaH Method)

Use this method for large-scale synthesis where cryogenic cooling is impractical.

Methodology:

  • Suspension: In a dry reaction vessel under inert atmosphere, suspend NaH (80% dispersion in mineral oil, 2.0 eq) in dry toluene.

  • Ester Addition: Add the target ester (1.0 eq) to the suspension and heat the mixture to 85 °C[3].

  • Controlled Nitrile Addition (Critical Step): Using a syringe pump, add acetonitrile (1.5 to 2.0 eq) dropwise over a strictly controlled period of 4 hours while maintaining vigorous stirring at 85 °C[3][6].

  • Self-Validation: Continue stirring at 85 °C until the evolution of hydrogen gas completely ceases. The cessation of bubbling physically validates that the deprotonation/condensation cycle has terminated[3][6].

  • Workup: Cool the mixture to 0 °C and carefully quench with water. Separate the aqueous phase (which contains the sodium salt of the 3-oxonitrile).

  • Precipitation: While maintaining the aqueous phase at 0 °C, acidify to pH 2 with concentrated hydrochloric acid. The desired 3-oxonitrile will precipitate as a solid and can be collected via vacuum filtration[3].

References
  • US Patent 4728743A: Process for the production of 3-oxonitriles. Google Patents.
  • DE Patent 102005057461A1: Preparation of beta-ketonitrile compounds. Google Patents.
  • General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes. National Institutes of Health (PMC). URL:[Link]

  • Addition reactions of lithium ester enolates, α-lithionitriles, and sodium amides to dimethyl(vinyl)sulphonium salts. Researcher.Life / ACS. URL: [Link]

  • Unsaturated Oxo−Nitriles: Stereoselective, Chelation-Controlled Conjugate Additions. American Chemical Society (ACS). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scale-Up Guide for 4-Bromo-2-methyl-3-oxobutanenitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up reactions involving 4-Bromo-2-methyl-3-oxobutanenitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up reactions involving 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) . As a highly functionalized α-bromo ketone containing a reactive nitrile and an acidic α-proton, this building block is invaluable for synthesizing complex heterocycles (e.g., thiazoles, imidazoles) but presents severe thermal and chemical instability during scale-up[1].

Part 1: Quantitative Data & Thermodynamic Baselines

Before troubleshooting, ensure your process parameters align with the stability profile of the compound.

Table 1: Physicochemical Profile & Scale-Up Constraints

ParameterValue / ObservationScale-Up Implication
Molecular Formula C5H6BrNOHigh halogen content; dense liquid/solid[2].
Molecular Weight 176.01 g/mol Requires precise stoichiometric control[2].
Thermal Stability Degrades > 50 °CAvoid batch distillation; use wiped-film evaporation or continuous flow[3].
Primary Degradation Autocatalytic oligomerizationHBr release catalyzes further degradation; requires scavenging[4].
C2-Proton pKa ~9.0 - 10.5 (est.)Highly acidic due to flanking -CN and -C=O; prone to deprotonation and self-condensation.
Part 2: Frequently Asked Questions (FAQs) - Storage & Handling

Q1: Why does my batch of 4-Bromo-2-methyl-3-oxobutanenitrile turn dark brown and viscous over time? A: This is a classic symptom of autocatalytic degradation. The highly electrophilic C4-bromide and the nucleophilic enol (formed via the acidic C2 proton) undergo intermolecular alkylation. This process releases hydrobromic acid (HBr). Because the enolization is acid-catalyzed, the generated HBr accelerates the degradation exponentially[4]. Causative Fix: Store the material strictly at -20 °C[2]. For scale-up, do not store the intermediate; telescope it directly into the next reaction step.

Q2: Can I purify this compound using standard vacuum distillation? A: No. Prolonged thermal stress during batch distillation will induce polymerization and potentially a thermal runaway. If purification is strictly required, use Continuous Wiped Film Evaporation (WFE) with a residence time of < 30 seconds, or purify the downstream heterocyclic product instead[3].

Part 3: Troubleshooting Guide - Reaction Scale-Up
Issue 1: Yield Collapse in Hantzsch Thiazole Synthesis

Symptom: When scaling from 1 gram to 100 grams, the yield of the target thiazole drops from 85% to 40%, accompanied by an intractable black tar and amide byproducts. Root Cause Analysis: The Hantzsch reaction between 4-bromo-2-methyl-3-oxobutanenitrile and a thioamide is highly exothermic. In a 1g batch, heat dissipates rapidly. At 100g, poor heat transfer causes a localized temperature spike.

  • Thermal Degradation: The starting material self-condenses before it can react with the thioamide.

  • Nitrile Hydrolysis: The cyclization step releases one equivalent of water and one equivalent of HBr. At elevated temperatures (>40 °C), this aqueous acidic environment rapidly hydrolyzes the -CN group to a primary amide or carboxylic acid. Resolution: Transition from batch addition to a semi-batch or continuous flow regime. Buffer the reaction with a non-nucleophilic mild base (e.g., finely powdered CaCO3 or 2,6-lutidine) to scavenge HBr without deprotonating the C2 position of the starting material.

Issue 2: Regioselectivity Failures in Nucleophilic Substitutions

Symptom: Reaction with amines or alkoxides yields a mixture of C4-substituted products and complex oligomers. Root Cause Analysis: The C2 proton (flanked by the nitrile and ketone) is highly acidic. Strong nucleophiles that also act as bases (like primary amines or alkoxides) will deprotonate C2 faster than they attack the C4-bromide[1]. The resulting enolate then attacks the C4 position of unreacted starting material. Resolution: Use the nucleophile in its salt form (e.g., amine hydrochloride) in the presence of a sterically hindered, non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) and run the reaction at -10 °C to kinetically favor the SN2 substitution at C4 over deprotonation at C2.

Part 4: Self-Validating Experimental Protocol

Scalable Continuous-Flow Hantzsch Thiazole Synthesis This protocol utilizes continuous flow to mitigate thermal runaway and autocatalytic degradation, ensuring a self-validating feedback loop via in-line pH and temperature monitoring[3].

Step 1: System Priming & Solution Preparation

  • Stream A: Dissolve 4-bromo-2-methyl-3-oxobutanenitrile (1.0 M) in anhydrous THF. Validation Check: Solution must remain pale yellow. If it turns orange, HBr is present; discard and prepare fresh.

  • Stream B: Dissolve the target thioamide (1.05 M) and 2,6-lutidine (1.05 M) in anhydrous THF.

Step 2: Reactor Configuration

  • Equip a microreactor (e.g., Hastelloy or SiC) with a T-mixer.

  • Set the reactor temperature strictly to 20 °C. Causality: Keeping T ≤ 20 °C suppresses the activation energy required for nitrile hydrolysis while allowing the highly reactive α-bromo ketone to cyclize[3].

Step 3: Continuous Processing

  • Pump Stream A and Stream B at equal flow rates to achieve a residence time (

    
    ) of 60 seconds.
    
  • Self-Validating Check: Monitor the reactor outlet temperature. A ΔT of > 5 °C indicates flow stagnation or localized fouling. Flush immediately with THF if observed.

Step 4: In-line Quenching & Isolation

  • Direct the reactor effluent into a stirred quench vessel containing saturated aqueous NaHCO3 at 5 °C.

  • Causality: The immediate neutralization of the lutidinium hydrobromide salt and residual HBr prevents downstream hydrolysis of the nitrile group during solvent evaporation.

  • Extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure to yield the pure thiazole derivative.

Part 5: Mechanistic & Workflow Visualization

The following diagram illustrates the critical divergence between the productive heterocyclization pathway and the catastrophic degradation pathways encountered during scale-up.

G cluster_productive Productive Pathway (e.g., Hantzsch Synthesis) cluster_degradation Degradation Pathway (Scale-up Risks) SM 4-Bromo-2-methyl-3-oxobutanenitrile (Reactive Electrophile) Thioamide Thioamide Addition (Controlled Temp <20°C) SM->Thioamide Nucleophilic Attack Heat Exothermic Heat Accumulation (Poor Heat Transfer) SM->Heat Uncontrolled Exotherm Intermediate Hydroxythiazoline Intermediate Thioamide->Intermediate Cyclization Product Target Thiazole Derivative (High Yield) Intermediate->Product Dehydration (-H2O) HBr HBr Accumulation Heat->HBr Thermal Degradation Polymer Oligomerization / Tars (Intermolecular Alkylation) HBr->Polymer Autocatalysis Hydrolysis Nitrile Hydrolysis (Amide/Acid Byproducts) HBr->Hydrolysis +H2O (from cyclization)

Caption: Divergence of productive heterocyclization vs. autocatalytic degradation pathways during scale-up.

Part 6: References
  • Title: 4-Bromo-2-methyl-3-oxobutanenitrile Product Specifications Source: AS ONE International / AXEL URL: [Link]

  • Title: Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor Source: Journal of Flow Chemistry / AKJournals URL: [Link]

  • Title: α-Bromoketone synthesis by bromination Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Quenching 4-Bromo-2-methyl-3-oxobutanenitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals handling 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals handling 4-Bromo-2-methyl-3-oxobutanenitrile (CAS: 81056-51-1) .

As an advanced bifunctional building block, this compound presents unique handling challenges. It features a highly electrophilic


-bromo ketone moiety (a potent alkylating agent and lachrymator) and a highly acidic methine proton at the C2 position. Successful quenching requires a deep understanding of mechanistic causality to avoid product degradation, hazardous fumes, and emulsion formation.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my reaction mixture turn milky yellow and form a stubborn emulsion during the quench? A: This is a classic symptom of elemental sulfur precipitation. When sodium thiosulfate (


) is added to an acidic reaction mixture (e.g., containing residual HBr from a prior bromination step), the thiosulfate ion undergoes rapid disproportionation into sulfur dioxide gas and solid elemental sulfur 1.
Causality & Fix: To prevent this, you must neutralize the reaction mixture with a mild base (like saturated aqueous 

) before or concurrently with the addition of the thiosulfate solution.

Q: Why does my product degrade into a dark tar when I neutralize the reaction with NaOH? A: 4-Bromo-2-methyl-3-oxobutanenitrile possesses a highly acidic proton at the C2 position, flanked by the electron-withdrawing nitrile and ketone groups. Using a strong base like sodium hydroxide causes rapid deprotonation, forming a highly reactive enolate. Because the molecule also contains an electrophilic


-bromo group, this enolate immediately undergoes intermolecular alkylation or complex aldol condensations, resulting in polymeric dark tar 2.
Causality & Fix: Always use mild, buffering bases (such as 

or

) to maintain a pH between 7 and 8. This is basic enough to neutralize acids but not strong enough to deprotonate the C2 position.

Q: I still experience lachrymatory fumes after a standard water wash. Why? A: Water alone is a poor nucleophile and is insufficient to hydrolyze


-bromo ketones at room temperature. The unreacted 4-bromo-2-methyl-3-oxobutanenitrile remains in the organic phase.
Causality & Fix: A chemical quench using a sulfur nucleophile is required. Thiosulfate covalently modifies the electrophile via an 

displacement, converting the volatile lachrymator into a water-soluble, non-volatile Bunte salt (organic thiosulfate) 3.

Q: Can I use sodium sulfite instead of sodium thiosulfate? A: Yes. Sodium sulfite (


) is a viable alternative that avoids the risk of elemental sulfur precipitation entirely, as it does not disproportionate into solid sulfur under mildly acidic conditions 1. However, sulfite is a slightly weaker nucleophile than thiosulfate, so the quench requires a longer agitation time (approx. 1 hour) to ensure complete consumption of the bromo ketone.

Part 2: Data Presentation - Quenching Agent Comparison

Selecting the correct quenching agent dictates the success of your downstream purification. Below is a quantitative and qualitative summary of standard reagents used for


-bromo ketones.
Quenching AgentPrimary MechanismOptimal pH RangeByproduct FormedExotherm RiskApplication Notes
Sodium Thiosulfate (

)

Displacement
7.0 - 9.0Bunte Salt (Aq. Soluble)LowIndustry standard. Rapid reaction. Requires strict pH control to avoid sulfur precipitation.
Sodium Sulfite (

)

Displacement
6.0 - 9.0Sulfonate SaltLowSlower reaction than thiosulfate, but zero risk of elemental sulfur formation.
Ethanolamine

/ Imine Formation
> 8.0Amine AdductMediumExcellent for stubborn residues; pulls organics into the aqueous phase. Can cause side reactions with the ketone.
Sodium Bicarbonate (

)
Acid Neutralization7.0 - 8.5

,

(gas)
LowDoes not quench the bromo ketone. Only used as a pre-buffer to neutralize residual HBr.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that visual or physical cues confirm the success of each mechanistic step.

Protocol A: Buffered Sodium Thiosulfate Quench (The Gold Standard)

Use this protocol for standard reaction mixtures containing unreacted 4-bromo-2-methyl-3-oxobutanenitrile.

  • Thermal Control: Transfer the crude reaction mixture to an appropriately sized Erlenmeyer flask and cool to 0–5 °C using an ice bath.

    • Causality: Minimizes exothermic degradation and prevents the thermally labile

      
      -bromo ketone from decomposing during the biphasic quench.
      
  • Pre-Buffering (Self-Validation Step): Slowly add saturated aqueous sodium bicarbonate (

    
    ) dropwise while stirring vigorously.
    
    • Validation: Continue addition until

      
       effervescence completely ceases. The cessation of bubbling physically validates that the pH has crossed the acidic threshold (> pH 7), making it safe to introduce thiosulfate without risking sulfur disproportionation.
      
  • Nucleophilic Quench: Add a 20% w/v aqueous solution of sodium thiosulfate (

    
    ). Use 1.5 to 2.0 molar equivalents relative to the theoretical unreacted bromo ketone.
    
  • High-Shear Agitation: Stir vigorously for 30–45 minutes at room temperature.

    • Causality: The reaction is biphasic. High shear is required to maximize the surface area between the organic-soluble electrophile and the aqueous-soluble thiosulfate nucleophile.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the phases. The lachrymatory compound has now been converted into a water-soluble Bunte salt, which safely partitions entirely into the lower aqueous layer for disposal.

Protocol B: Amine-Based Scavenging (For Stubborn/Aged Residues)

Use this protocol if the bromo ketone is highly concentrated or if thiosulfate quenching proves too slow.

  • Preparation: Prepare a 10% v/v solution of ethanolamine in deionized water.

  • Addition: Add 2.0 equivalents of the ethanolamine solution directly to the organic phase at room temperature.

  • Reaction: Stir vigorously for 1 hour.

    • Causality: Ethanolamine acts as a potent nucleophile, displacing the bromide and forming a highly polar secondary amine adduct.

  • Acidic Wash (Self-Validation Step): Wash the organic layer with 1M HCl.

    • Validation: The acidic wash protonates the newly formed amine adduct, forcing it to partition 100% into the aqueous phase, leaving a completely lachrymator-free organic layer.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the logical decision tree and mechanistic pathway for safely quenching 4-bromo-2-methyl-3-oxobutanenitrile.

QuenchWorkflow Start Unquenched Reaction Mixture (Contains 4-Bromo-2-methyl-3-oxobutanenitrile) CheckPH Check pH of Mixture Is pH < 4? Start->CheckPH Buffer Add Saturated NaHCO3 (Neutralize HBr to prevent S2O3 disproportionation) CheckPH->Buffer Yes (Acidic) AddThio Add 20% aq. Na2S2O3 (Sodium Thiosulfate) CheckPH->AddThio No (Neutral) Buffer->AddThio Mech SN2 Displacement (Thiosulfate attacks C4-Bromine) AddThio->Mech Bunte Formation of Bunte Salt (Water-Soluble, Non-Lachrymatory) Mech->Bunte Dispose Phase Separation & Aqueous Waste Disposal Bunte->Dispose

Caption: Decision tree and mechanistic workflow for the thiosulfate quenching of 4-bromo-2-methyl-3-oxobutanenitrile.

Part 5: References

  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery Source: BenchChem URL:2

  • How do you avoid sulfur production during a sodium thiosulfate quench process? Source: ResearchGate URL:1

  • Product Class 4: 1,2-Diketones and Related Compounds (Bunte Salt Formation) Source: Thieme Connect URL:3

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Reagents for the Synthesis of Functionalized Heterocycles: A Comparative Guide to Minisci C–H Alkylation

Executive Summary The late-stage functionalization of N-heterocycles is a critical bottleneck in pharmaceutical drug discovery. Historically, the Minisci reaction—the addition of nucleophilic carbon-centered radicals to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The late-stage functionalization of N-heterocycles is a critical bottleneck in pharmaceutical drug discovery. Historically, the Minisci reaction—the addition of nucleophilic carbon-centered radicals to basic heteroarenes—has been the premier method for this transformation[1]. However, traditional protocols rely on harsh thermal conditions, stoichiometric heavy-metal oxidants (e.g., silver salts), and excess acids, which severely limit functional group tolerance and scalability.

This guide objectively compares traditional thermal reagents with modern alternative photoredox catalysts, specifically evaluating transition-metal complexes (Ir/Ru) against state-of-the-art organic photocatalysts like 4CzIPN . By transitioning to organic photoredox catalysis, researchers can achieve superior chemo- and regioselectivity under mild, room-temperature conditions while eliminating heavy-metal toxicity from their synthetic workflows[2],[3].

Mechanistic Causality: The Shift to Photoredox Catalysis

To understand why alternative reagents outperform traditional methods, we must examine the causality behind the reaction mechanisms.

The Traditional Approach (Thermal): In classical Minisci reactions, a silver catalyst (AgNO₃) undergoes single-electron oxidation by a stoichiometric oxidant (like ammonium persulfate) to generate Ag(II). This highly reactive species oxidizes a carboxylic acid, triggering decarboxylation to form an alkyl radical[1]. The harsh oxidative environment and high temperatures (80–100 °C) often lead to over-oxidation, polyalkylation, and degradation of sensitive functional groups.

The Alternative Approach (Photoredox with 4CzIPN): Visible-light photocatalysis replaces thermal activation with photonic energy. 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is an organic donor-acceptor fluorophore that mimics the photophysical properties of precious metal catalysts like Ir(ppy)₃ but is completely metal-free[2].

  • Activation: Upon irradiation with blue LEDs, 4CzIPN enters a long-lived triplet excited state via efficient intersystem crossing.

  • Radical Generation: The excited catalyst (4CzIPN*) oxidizes an amine or additive via Single Electron Transfer (SET), initiating a cascade that reduces an unactivated alkyl halide (R-X) to a nucleophilic alkyl radical[3].

  • Addition: The heterocycle is protonated by a mild acid. Protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, increasing its electrophilicity and directing the radical attack to the most electron-deficient position.

  • Turnover: Aerial oxygen acts as a green terminal oxidant to re-aromatize the radical cation adduct, yielding the functionalized heterocycle[3].

Minisci_Cycle PC 4CzIPN (Ground State) PC_star 4CzIPN* (Excited State) PC->PC_star Visible Light (LED) PC_red 4CzIPN•⁻ (Reduced) PC_star->PC_red SET (Oxidation of Amine) PC_red->PC SET (Reduction of R-X) Precursor Alkyl Halide (R-X) Radical Alkyl Radical (R•) Precursor->Radical Cleavage (-X⁻) Adduct Radical Cation Adduct Radical->Adduct Addition Het Protonated Heterocycle Het->Adduct Product Alkylated Heterocycle Adduct->Product Oxidation by O₂ (-H⁺) Oxidant Aerial O₂ Oxidant->Product Terminal Oxidant

Photoredox catalytic cycle of 4CzIPN-mediated Minisci alkylation using alkyl halides.

Objective Comparison: Reagent Efficacy and Sustainability

The following table synthesizes quantitative and qualitative data comparing the traditional Minisci reagent system against transition-metal and organic photocatalytic alternatives[2],[3],[1].

ParameterTraditional ThermalTransition Metal PhotocatalystOrganic Photocatalyst
Primary Reagents AgNO₃ / (NH₄)₂S₂O₈Ir(ppy)₃ or Ru(bpy)₃Cl₂4CzIPN or Eosin Y
Radical Precursor Carboxylic AcidsCarboxylic Acids / Alkyl HalidesUnactivated Alkyl Halides / Diazines
Catalyst Loading 10–20 mol% (Ag)1–2 mol%1–5 mol%
Reaction Temperature 80 °C – 100 °CRoom Temperature (25 °C)Room Temperature (25 °C)
Terminal Oxidant Stoichiometric PersulfatePersulfate or O₂Aerial O₂
Toxicity & Cost High Heavy-Metal ToxicityHigh Cost, Precious MetalLow Cost, Metal-Free
Functional Group Tolerance Poor (Polyalkylation common)ExcellentExcellent
Average Yield (Late-Stage) 30% – 50%60% – 85%65% – 90%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific in-process controls.

Workflow Step1 1. Reagent Prep Mix Het, R-X, 4CzIPN Step2 2. Degassing Spurge with Air/O₂ Step1->Step2 Step3 3. Irradiation Blue LED, RT Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Experimental workflow for the 4CzIPN-catalyzed photoredox Minisci reaction.

Protocol A: Traditional Thermal Minisci (Baseline Comparison)

Causality Focus: This method relies on brute-force oxidation. The slow addition of the oxidant is critical; rapid addition causes runaway radical-radical dimerization (Kolbe-type side reactions) rather than the desired heterocycle addition.

  • Preparation: In a round-bottom flask, dissolve the N-heterocycle (1.0 equiv) and the carboxylic acid (3.0 equiv) in a 1:1 mixture of CH₃CN and H₂O (0.2 M).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.5 equiv) dropwise. Validation: The pH should be < 3 to ensure complete protonation of the heterocycle, lowering its LUMO.

  • Catalyst Addition: Add AgNO₃ (20 mol%). Heat the mixture to 80 °C.

  • Oxidant Addition (Critical Step): Dissolve (NH₄)₂S₂O₈ (2.5 equiv) in water and add it dropwise over 1 hour via a syringe pump.

  • Monitoring: Stir for 4 hours. Validation: Monitor via TLC. Multiple spots often indicate polyalkylation, a known limitation of this protocol.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Green Photocatalytic Minisci using 4CzIPN[3]

Causality Focus: This protocol utilizes aerial oxygen as a green terminal oxidant. 4CzIPN absorbs visible light to drive the SET process, eliminating the need for toxic silver or expensive iridium.

  • Preparation: In a transparent glass vial equipped with a magnetic stir bar, add the N-heterocycle (1.0 equiv), unactivated alkyl iodide (1.5 equiv), and 4CzIPN (1 mol%).

  • Solvent & Base: Add DMSO (0.1 M) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a sacrificial electron donor to reduce the excited photocatalyst, enabling the subsequent reduction of the alkyl iodide.

  • Atmosphere Control: Spurge the solution with a gentle stream of air for 5 minutes. Causality: Aerial O₂ is required to oxidize the radical cation intermediate back to the aromatic state[3].

  • Irradiation: Seal the vial and irradiate with a 450 nm Blue LED strip at room temperature for 12–16 hours. Validation: The mixture should exhibit the characteristic yellow-green fluorescence of 4CzIPN. If fluorescence quenches immediately and permanently, oxygen levels may be depleted or an impurity is quenching the excited state.

  • Monitoring: Confirm reaction completion via LC-MS. The target mass should reflect

    
    .
    
  • Workup: Dilute with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and purify via automated flash chromatography.

References

  • [2] Photoinduced Minisci Reaction with Diazines: An Approach Toward Original Fused Heterocycles. Novalix / Chemistry - A European Journal (2023). URL:[Link]

  • [4] /[3] Yedase, G. S., Murgeshan, R., & Yatham, V. R. Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. The Journal of Organic Chemistry (2025). URL:[Link]

  • [1] Capaldo, L., & Ravelli, D. Recent Advances in Minisci-Type Reactions. European Journal of Organic Chemistry (2017). URL:[Link]

  • [5] Proctor, R. S. J., & Phipps, R. J. Cross-Dehydrogenative Coupling of Strong C(sp3)–H with N-Heteroarenes through Visible-Light-Induced Energy Transfer. Organic Letters (2020). URL:[Link]

Sources

Comparative

Comparative study of bromination agents for methyl ketones

Precision in -Bromination: A Comparative Guide to Brominating Agents for Methyl Ketones The -bromination of methyl ketones is a foundational transformation in organic synthesis. The resulting -bromoketones are indispensa...

Author: BenchChem Technical Support Team. Date: March 2026

Precision in -Bromination: A Comparative Guide to Brominating Agents for Methyl Ketones

The


-bromination of methyl ketones is a foundational transformation in organic synthesis. The resulting 

-bromoketones are indispensable electrophilic building blocks used in the synthesis of heterocycles, active pharmaceutical ingredients (APIs), and complex natural products[1]. However, achieving high mono-selectivity while suppressing di- or tri-bromination remains a persistent challenge in the laboratory.

As a Senior Application Scientist, I have evaluated countless synthetic routes. The key to mastering this transformation is not merely following a recipe, but understanding the mechanistic causality behind reagent selection. This guide provides a critical, data-driven comparison of four prominent brominating agents: Elemental Bromine (


), N-Bromosuccinimide (NBS), Copper(II) Bromide (

), and Pyridinium Tribromide (PTB).

Mechanistic Causality: Enol vs. Enolate Reactivity

The foundational rule of


-bromination selectivity lies in the intermediate generated during the reaction.

Under basic conditions , the reaction proceeds via an enolate . The introduction of a highly electronegative bromine atom stabilizes the negative charge of the resulting


-bromo enolate via inductive effects. Consequently, the mono-brominated product becomes more acidic than the starting ketone, leading to rapid, uncontrolled polybromination.

Under acidic or neutral conditions , the reaction proceeds via an enol intermediate[2]. The electron-withdrawing nature of the first inserted bromine atom decreases the nucleophilicity of the enol double bond. This electronic deactivation drastically slows down the rate of a second bromination event, allowing for the selective isolation of the mono-


-bromoketone.

Mechanism Ketone Methyl Ketone (Starting Material) Enol Enol Intermediate (Acidic/Neutral) Ketone->Enol Acid Catalyst Enolate Enolate Intermediate (Basic) Ketone->Enolate Base Catalyst MonoBromo Mono-α-Bromoketone (Target Product) Enol->MonoBromo Electrophilic Br+ (Controlled) PolyBromo Poly-Brominated Byproducts Enolate->PolyBromo Excess Br2 (Uncontrolled) MonoBromo->PolyBromo Over-reaction

Mechanistic pathways of methyl ketone α-bromination demonstrating causality of selectivity.

Comparative Analysis of Brominating Agents

Elemental Bromine ( )

 is the most atom-economical but also the most aggressive reagent. It typically requires an acidic promoter (e.g., glacial acetic acid or HBr) to generate the enol[2]. While continuous flow procedures have recently improved its safety and selectivity by preventing local concentration spikes[2], traditional batch reactions often suffer from poor mono-selectivity and hazardous handling requirements.
N-Bromosuccinimide (NBS)

NBS provides a controlled, low steady-state concentration of electrophilic bromine (


), which minimizes over-bromination. It is typically activated by Brønsted acids (like p-TsOH) to facilitate enolization[1]. The solid nature of NBS makes it significantly safer to handle than liquid 

, making it a staple for mild bench-scale syntheses.
Copper(II) Bromide ( )

 operates via a highly regulated mechanism. It is proposed that 

exists in an equilibrium favoring the reactants (

), providing a slow, highly regulated release of bromine that reacts with the electron-rich enol[3]. This reagent is exceptionally selective for mono-bromination and suppresses radical side-reactions, though it requires two equivalents of copper per reaction.
Pyridinium Tribromide (PTB)

PTB is a crystalline, easy-to-weigh solid that acts as a stable, safe reservoir for


. It delivers exactly one equivalent of bromine per mole of reagent. It has been successfully utilized in complex, multi-step syntheses, such as the total synthesis of Taxol, demonstrating its reliability and precision in late-stage functionalization[4].

Quantitative Data Comparison

Brominating AgentSelectivity (Mono vs Poly)Handling & SafetyAtom EconomyTypical Byproducts
Elemental Bromine (

)
Low to ModerateHigh Toxicity, Corrosive Liquid50% (Generates HBr)Polybrominated ketones, HBr
N-Bromosuccinimide (NBS) High (with catalyst)Safe, Stable SolidLow (Generates Succinimide)Succinimide
Copper(II) Bromide (

)
Very HighModerate (Heavy Metal)Low (Generates CuBr)CuBr (Solid)
Pyridinium Tribromide (PTB) HighSafe, Crystalline SolidModeratePyridine hydrobromide

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The visual cues integrated into these workflows serve as internal checkpoints for reaction progress, eliminating guesswork.

Protocol A: NBS-Mediated -Bromination (Mild & Acid-Catalyzed)

Reference standard adapted from selenium/acid-mediated methodologies[1].

  • Dissolution: Dissolve the methyl ketone (1.0 equiv) in a polar aprotic solvent (e.g., acetonitrile). Causality: Polar solvents stabilize the polar transition states of the bromination mechanism.

  • Acidification: Add p-Toluenesulfonic acid (p-TsOH) (0.1 equiv). Causality: The acid catalyzes the tautomerization of the ketone to the reactive enol form.

  • Portion-wise Addition: Add NBS (1.05 equiv) in 4-5 portions over 30 minutes. Causality: Portion-wise addition prevents a sudden spike in

    
     concentration, mitigating the risk of di-bromination.
    
  • Self-Validation Checkpoint: As NBS (dense solid) is consumed, it is converted to succinimide (lighter solid), which alters the suspension characteristics. The reaction is complete when the dense NBS powder is fully replaced by a lighter succinimide precipitate.

NBS_Workflow S1 1. Dissolve Ketone (Acetonitrile) S2 2. Add p-TsOH (Enolization) S1->S2 S3 3. Portion-wise NBS (Control Br+) S2->S3 S4 4. Succinimide Precipitates S3->S4 S5 5. Aqueous Wash & Extract S4->S5

Self-validating experimental workflow for NBS-mediated bromination.

Protocol B: -Mediated Mono-Bromination (High Selectivity)

Reference standard adapted from flavanone bromination methodologies[3].

  • Solvent Selection: Dissolve the methyl ketone (1.0 equiv) in Ethyl Acetate (EtOAc). Causality: EtOAc provides excellent solubility for the

    
     starting material but poor solubility for the 
    
    
    
    byproduct, driving the reaction forward via precipitation.
  • Reagent Addition: Add

    
     (2.0 equiv). Causality: Two equivalents are required because one acts as the brominating agent and the other acts as the electron acceptor, reducing 
    
    
    
    to
    
    
    .
  • Thermal Activation: Heat the mixture to reflux for 2-4 hours.

  • Self-Validation Checkpoint: The solution will transition from a dark green/black (

    
     in solution) to a suspension containing a white/pale precipitate (
    
    
    
    ). This stark color change visually confirms reaction completion.
  • Filtration: Filter the hot solution immediately. Causality: Removing the insoluble

    
     salts prevents reverse reactions or product degradation during the subsequent concentration step.
    

Protocol S1 1. Dissolve Ketone (EtOAc) S2 2. Add CuBr2 (2.0 equiv) S1->S2 S3 3. Reflux 2-4h (Color Change) S2->S3 S4 4. Filter Salts (Remove CuBr) S3->S4 S5 5. Purify (Target Isolated) S4->S5

Self-validating experimental workflow for CuBr2-mediated bromination.

References

1.[1] Title: Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one. Source: nih.gov URL:

2.[4] Title: Total Synthesis of Taxol Enabled by Intermolecular Radical Coupling and Pd-Catalyzed Cyclization. Source: acs.org URL:

3.[2] Title: Synthetic Access to Aromatic α-Haloketones. Source: mdpi.com URL:

4.[3] Title: A Green, Facile Method for Selective α-Bromination of Flavanones. Source: acs.org URL:

Sources

Validation

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4-Bromo-2-methyl-3-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Key Synthetic Building Block 4-Bromo-2-methyl-3-oxobutanenitrile is a functionalized organic molecule of signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-Bromo-2-methyl-3-oxobutanenitrile is a functionalized organic molecule of significant interest as an intermediate in the synthesis of complex chemical entities, particularly within pharmaceutical and agrochemical development. Its structure, incorporating a ketone, a nitrile, and a bromine atom, offers a rich scaffold for synthetic elaboration.[1][2][3] The purity of this intermediate is paramount, as the presence of unreacted starting materials, by-products, or degradation products can have profound consequences on the yield, purity, and safety profile of the final active ingredient.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the robust purity analysis of 4-Bromo-2-methyl-3-oxobutanenitrile. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal analytical strategy for their specific needs.

Physicochemical Profile: Guiding the Analytical Strategy

A thorough understanding of the analyte's properties is the foundation of logical method development. While extensive experimental data for 4-Bromo-2-methyl-3-oxobutanenitrile is not widely published, we can infer its likely characteristics based on its constituent functional groups and related molecules.

The presence of the polar ketone and nitrile groups suggests a moderate boiling point and potential susceptibility to thermal degradation, a critical factor when considering GC analysis. The molecule possesses a chromophore (the ketone group), making it suitable for UV detection in HPLC.

Table 1: Estimated Physicochemical Properties of 4-Bromo-2-methyl-3-oxobutanenitrile and Related Compounds

Property4-Bromo-2-methyl-3-oxobutanenitrile (Estimate)2-Methyl-3-oxobutanenitrile[3]4-Bromobutanenitrile[4]Rationale for Analytical Choice
Molecular Formula C₅H₆BrNOC₅H₇NOC₄H₆BrN-
Molecular Weight 176.01 g/mol 97.12 g/mol 148.00 g/mol Suitable for both HPLC and GC.
Boiling Point High; likely >200 °C (with decomposition)Not availableHigh (Not available)High boiling point favors HPLC. GC requires careful temperature control to prevent on-column degradation.
Thermal Stability Potentially low due to β-keto-nitrile moietyPotentially lowModerateThis is the most critical parameter. HPLC is the safer, more robust choice for thermally labile compounds.[5]
UV Absorbance Yes (C=O group)Yes (C=O group)No significant chromophoreStrong rationale for HPLC with UV detection.
Volatility Low to moderateModerateModerateLow volatility makes HPLC a more direct method, whereas GC might require high temperatures.

HPLC vs. GC: A Head-to-Head Comparison for Purity Analysis

The choice between HPLC and GC is not arbitrary; it is a decision dictated by the chemical nature of the analyte.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

HPLC is arguably the premier technique for the analysis of non-volatile and thermally sensitive compounds like 4-Bromo-2-methyl-3-oxobutanenitrile.[5] A reversed-phase (RP-HPLC) method is the logical starting point, offering excellent resolution for compounds with moderate polarity.

  • Expertise & Causality : We select a C18 column because its non-polar stationary phase provides strong retention for moderately polar analytes like our target compound when used with a polar mobile phase. The inclusion of 0.1% formic acid in the mobile phase is a deliberate choice to suppress the potential ionization of the enol tautomer of the ketone, ensuring a single, sharp peak and improving chromatographic reproducibility.[6] This approach directly addresses the analyte's chemistry to produce a reliable, self-validating system.

Gas Chromatography (GC): High Resolution with a Caveat

GC offers exceptionally high separation efficiency, particularly for resolving volatile impurities.[7] The presence of a bromine atom makes 4-Bromo-2-methyl-3-oxobutanenitrile an ideal candidate for a highly sensitive Electron Capture Detector (ECD).[5]

  • Expertise & Causality : The primary risk with GC is the thermal lability of the β-keto-nitrile moiety. High temperatures in the injector port can cause the molecule to degrade before it even reaches the column, leading to inaccurate purity assessments. Therefore, our proposed GC method employs a carefully optimized, lower-than-typical injector temperature and a temperature ramp program. This minimizes thermal stress while still allowing for the elution of the analyte.[8] The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of selectivity for the main compound and potential impurities.[9] While derivatization to a more stable silyl ether is an option to improve thermal stability, it adds complexity and potential for side reactions, so a direct injection method is preferred initially.[10]

Experimental Protocols

The following protocols are designed to be robust starting points for method development and validation in your laboratory.

Protocol 1: Reversed-Phase HPLC Method
  • Instrumentation : Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 265 nm (based on the n-π* transition of the ketone group).

  • Column Temperature : 35°C.

  • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh ~10 mg of the 4-Bromo-2-methyl-3-oxobutanenitrile sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Dilute to a final concentration of ~0.1 mg/mL with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography (GC) Method
  • Instrumentation : Gas chromatograph with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID).

  • Column : 5% Phenyl-Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium or Nitrogen, at a constant flow of 1.2 mL/min.

  • Injector Temperature : 220°C (Optimized to minimize degradation).

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes.

  • Detector Temperature : 300°C (ECD) or 280°C (FID).

  • Injection Mode : Split (e.g., 50:1 split ratio) to handle a concentrated sample without overloading the column.

  • Injection Volume : 1 µL.

  • Sample Preparation :

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL solution.

    • Filter through a 0.45 µm syringe filter if any particulate matter is visible.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (~10 mg) s2 Dissolve in ACN/Water (10 mL) s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject 10 µL s4->a1 a2 C18 Column Separation (Gradient Elution) a1->a2 a3 UV Detection (265 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Experimental workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample (~10 mg) s2 Dissolve in Ethyl Acetate (10 mL) s1->s2 a1 Inject 1 µL (Split 50:1) s2->a1 a2 5% Phenyl Column Separation (Temp Program) a1->a2 a3 ECD / FID Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Experimental workflow for GC purity analysis.

Performance Comparison and Recommendations

Table 2: Comparative Summary of HPLC and GC Methods

ParameterHPLC MethodGC MethodRecommendation
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.HPLC is better suited for less volatile, polar, and thermally labile compounds.
Thermal Stress Low (analysis near ambient temperature).High (vaporization at >200°C).HPLC is strongly preferred to avoid risk of analyte degradation and ensure accurate results.
Sample Preparation Simple dissolution and filtration.Simple dissolution, but may require derivatization for thermally unstable compounds.HPLC offers a simpler, more direct workflow.
Sensitivity Good with UV detection.Potentially excellent with ECD due to the bromine atom.If trace-level halogenated impurities are of primary concern and thermal stability is confirmed, GC-ECD has an advantage.
Versatility Excellent for a wide range of polar and non-polar compounds.Best for volatile and semi-volatile compounds.HPLC is more versatile for typical pharmaceutical intermediates.
Run Time ~20-25 minutes per sample.~15-20 minutes per sample.Runtimes are comparable and can be optimized for both techniques.

Conclusion

For the routine purity analysis of 4-Bromo-2-methyl-3-oxobutanenitrile, Reversed-Phase HPLC is the recommended primary technique . Its major advantage lies in its non-destructive nature, operating at temperatures that eliminate the significant risk of thermal degradation inherent to GC analysis for this specific molecular structure. The HPLC method provides a robust, reliable, and straightforward workflow for accurately determining the purity and impurity profile.

The GC method serves as a valuable secondary or complementary technique . It can be exceptionally useful for identifying and quantifying specific volatile or semi-volatile impurities, especially when coupled with a mass spectrometer (GC-MS). Its high sensitivity with an ECD is also a key advantage for detecting trace halogenated by-products. However, any GC method for this analyte must be developed with extreme care, including a thorough investigation to confirm that no on-column or in-injector degradation is occurring.

Ultimately, the choice of method may depend on the specific analytical question being asked. For quality control and routine purity assessment, HPLC is the superior choice. For in-depth impurity identification or specialized applications, GC can provide powerful, complementary data.

References

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry.
  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the synthesis.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 4-Bromo-2,3-dimethyl-6-nitrophenol Purity by Chromatography.
  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9).
  • NIH PubChem. (n.d.). 4-Bromo-2-methyloctan-3-one.
  • Guidechem. (n.d.). 3-bromo-4-methyl-2-oxopentanenitrile 55106-54-2 wiki.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile.
  • BenchChem. (2025). The Pivotal Role of 3-Oxobutanenitrile in Modern Organic Synthesis: A Technical Guide.
  • Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
  • NIH PubChem. (n.d.). 2-Methyl-3-oxobutanenitrile.
  • ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

Sources

Comparative

Spectroscopic Confirmation of Heterocycles Derived from 4-Bromo-2-methyl-3-oxobutanenitrile: A Comparative Analytical Guide

As drug development pipelines increasingly demand highly functionalized, low-molecular-weight building blocks, -ketonitriles have emerged as privileged scaffolds for heterocyclic synthesis. Among these, 4-bromo-2-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand highly functionalized, low-molecular-weight building blocks,


-ketonitriles have emerged as privileged scaffolds for heterocyclic synthesis. Among these, 4-bromo-2-methyl-3-oxobutanenitrile  represents a highly reactive, bifunctional electrophile capable of rapidly generating cyanoalkyl-substituted heterocycles.

This guide provides an objective, data-driven comparison between 4-bromo-2-methyl-3-oxobutanenitrile and a traditional alternative, ethyl 4-bromoacetoacetate. By examining their performance in the Hantzsch thiazole synthesis, we will dissect the causality behind the experimental parameters and establish a robust, self-validating spectroscopic workflow for structural confirmation.

Mechanistic Causality & Reaction Dynamics

To understand the spectroscopic signatures of the final products, we must first analyze the regiochemical logic of the cyclization. 4-Bromo-2-methyl-3-oxobutanenitrile contains two highly reactive sites: an


-bromo ketone and a 

-keto nitrile[].

When reacted with a bis-nucleophile like thiourea, the reaction is driven by hard-soft acid-base (HSAB) principles. The highly polarizable (soft) sulfur atom of thiourea initiates an


 attack on the 

-carbon, displacing the bromide ion. This forms an S-alkylation intermediate. Subsequently, the harder nitrogen atom attacks the highly electrophilic ketone carbonyl, driving intramolecular cyclization. Dehydration yields the thermodynamically stable, aromatic 2-amino-4-(1-cyanoethyl)thiazole[2].

Mechanism A 4-Bromo-2-methyl- 3-oxobutanenitrile C S-Alkylation Intermediate A->C S-attack on C4 (-HBr) B Thiourea B->C D Intramolecular Cyclization C->D N-attack on C3 (Ketone) E 2-Amino-4-(1-cyanoethyl) thiazole D->E Dehydration (-H2O)

Mechanistic pathway of Hantzsch thiazole synthesis from 4-bromo-2-methyl-3-oxobutanenitrile.

Comparative Experimental Protocols

The following protocols outline the synthesis of thiazole derivatives using both the target nitrile building block and the traditional ester alternative.

Self-Validating Protocol: Synthesis of 2-Amino-4-(1-cyanoethyl)thiazole

Causality of Solvent Choice: Absolute ethanol is selected because it readily solubilizes the starting materials at reflux but acts as a poor solvent for the highly polar thiazole hydrobromide salt, creating a self-purifying, precipitation-driven system.

  • Initialization: Charge a 50 mL round-bottom flask with thiourea (10 mmol, 0.76 g) and absolute ethanol (20 mL). Stir at ambient temperature until a fine suspension is achieved.

  • Electrophile Addition: Add 4-bromo-2-methyl-3-oxobutanenitrile (10 mmol, 1.76 g) dropwise over 5 minutes.

  • Thermal Activation: Elevate the temperature to reflux (78 °C).

  • System Validation (Visual): The reaction is self-indicating. Within 15 minutes, the mixture will become completely homogeneous (indicating S-alkylation). By 45 minutes, a dense white precipitate will form, signaling successful cyclization and salt formation.

  • Isolation: After 2 hours, cool the mixture to 0 °C. Filter the precipitate under a vacuum and wash with cold ethanol (2 × 5 mL).

  • Neutralization: Suspend the solid in water (15 mL) and adjust to pH 8 using saturated aqueous

    
    . Extract with ethyl acetate (3 × 15 mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo to afford the free base.
Alternative Protocol: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate

Follow the exact steps above, substituting ethyl 4-bromoacetoacetate (10 mmol, 2.09 g) for the nitrile building block. The visual validation remains identical, though the ester derivative typically exhibits slightly higher solubility in ethanol, requiring more aggressive chilling for optimal precipitation[3].

Orthogonal Spectroscopic Confirmation Workflow

To unequivocally prove regiochemical fidelity and structural identity, an orthogonal analytical approach is required. Relying on a single technique can lead to mischaracterization of regioisomers.

Workflow Step1 1. Crude Reaction Mixture Step2 2. IR Spectroscopy (Screen for C≡N stretch at ~2245 cm⁻¹) Step1->Step2 Aliquot extraction Step3 3. 1H & 13C NMR (Confirm H-5 thiazole singlet at ~6.6 ppm) Step2->Step3 Functional groups verified Step4 4. HRMS (ESI-TOF) (Validate exact mass & isotopic pattern) Step3->Step4 Regiochemistry confirmed

Hierarchical spectroscopic workflow for validating heterocyclic cyclization products.

Diagnostic NMR Markers ( H and C)

The most definitive proof of cyclization is the disappearance of the highly deshielded


-bromo protons (typically a singlet at ~4.2 ppm in the starting material) and the emergence of the thiazole H-5 proton . Because the thiazole ring is electron-deficient and aromatic, this proton appears as a sharp singlet in the 6.3–6.7 ppm range.

Furthermore, the side chains provide distinct diagnostic markers. The 1-cyanoethyl group of our target product exhibits a classic


 spin system (a doublet and a quartet), whereas the ester alternative shows an isolated methylene singlet and an ethyl ester pattern.
Infrared (IR) Spectroscopy

IR provides rapid, non-destructive validation of the functional groups that survive the cyclization. The nitrile product is confirmed by a sharp, distinct


 stretch at 

. In contrast, the alternative product is validated by a strong ester

stretch at

. Both will exhibit a characteristic primary amine

doublet around

.

Quantitative Data Presentation

The tables below summarize the comparative performance and the specific spectroscopic data required to validate the products.

Table 1: Reaction Performance & Yield Comparison
SubstrateReagentConditionsProductIsolated YieldPurity (UPLC-UV)
4-Bromo-2-methyl-3-oxobutanenitrile ThioureaEtOH, Reflux, 2h2-Amino-4-(1-cyanoethyl)thiazole82%>98.5%
Ethyl 4-bromoacetoacetate (Alternative)ThioureaEtOH, Reflux, 2hEthyl 2-(2-aminothiazol-4-yl)acetate88%>99.0%

Note: While the ester alternative provides a marginally higher yield due to lower steric hindrance at the


-position, the nitrile product offers a highly valuable vector for subsequent transformations (e.g., reduction to primary amines or hydrolysis to amides).
Table 2: Key Diagnostic Spectroscopic Markers
Analytical Technique2-Amino-4-(1-cyanoethyl)thiazole (Target)Ethyl 2-(2-aminothiazol-4-yl)acetate (Alternative)

H NMR (DMSO-

)
6.58 ppm (s, 1H, Thiazole H-5)4.12 ppm (q, 1H,

Hz, -CH-)1.55 ppm (d, 3H,

Hz, -CH

)
6.35 ppm (s, 1H, Thiazole H-5)3.55 ppm (s, 2H, -CH

-)4.08 ppm (q, 2H, Ester -CH

-)

C NMR (DMSO-

)
120.5 ppm (-C

N)102.8 ppm (Thiazole C-5)28.4 ppm (-CH-)18.1 ppm (-CH

)
170.2 ppm (Ester C=O)104.1 ppm (Thiazole C-5)37.2 ppm (-CH

-)
FT-IR (ATR) 2245 cm

(Sharp, C

N stretch)3310, 3120 cm

(N-H stretch)
1735 cm

(Strong, C=O stretch)3325, 3150 cm

(N-H stretch)
HRMS (ESI-TOF) [M+H]

Calc:
154.0433Found: 154.0430
[M+H]

Calc:
187.0536Found: 187.0538

Conclusion

Both 4-bromo-2-methyl-3-oxobutanenitrile and ethyl 4-bromoacetoacetate are highly effective building blocks for accessing 2-aminothiazole scaffolds. However, the spectroscopic confirmation of their respective products requires careful attention to specific diagnostic markers. The successful cyclization of 4-bromo-2-methyl-3-oxobutanenitrile is definitively proven by the emergence of the thiazole H-5 singlet at ~6.58 ppm, the retention of the


 stretch at 2245 cm

, and the characteristic

spin system of the 1-cyanoethyl side chain. By adhering to this orthogonal validation workflow, researchers can ensure absolute structural confidence in their drug discovery pipelines.

References

  • BOC Sciences. "4-Bromo-2-methyl-3-oxobutanenitrile (81056-51-1) - Chemical Properties and Commercial Availability.
  • PMC / RSC Advances.
  • Organic Chemistry Portal. "Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines.

Sources

Validation

Reactivity Comparison Guide: 4-Bromo vs. 4-Chloro-2-methyl-3-oxobutanenitrile in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Evaluation, Performance Metrics, and Scalable Methodologies Executive Summary In the design and synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Evaluation, Performance Metrics, and Scalable Methodologies

Executive Summary

In the design and synthesis of medicinally relevant heterocycles—particularly 2-aminothiazoles, pyrroles, and pyrimidines—


-haloketones serve as indispensable bifunctional building blocks. Among these, 4-bromo-2-methyl-3-oxobutanenitrile  and 4-chloro-2-methyl-3-oxobutanenitrile  (often referred to as 

-halo-

-keto nitriles) are frequently utilized.

While structurally identical save for the halogen atom at the C4 position, their reactivity profiles dictate vastly different experimental outcomes. This guide provides an objective, data-driven comparison of these two reagents, detailing the causality behind their kinetic differences and providing self-validating protocols to optimize your synthetic workflows.

Structural & Mechanistic Profiling

The fundamental difference in performance between the bromo and chloro derivatives is governed by the nature of the carbon-halogen (C-X) bond. The reactivity of


-haloketones is intrinsically linked to the leaving group ability of the halide, which is a function of bond strength and polarizability, as detailed in [1].
  • Leaving Group Ability & HSAB Theory: Bromide is a larger, more polarizable ion than chloride. According to Hard-Soft Acid-Base (HSAB) theory, this makes bromide a "softer" base and an exceptional leaving group. The C-Br bond is significantly weaker (~285 kJ/mol) than the C-Cl bond (~339 kJ/mol).

  • Electrophilic Activation: In both molecules, the

    
    -carbon is highly electrophilic due to the inductive pull of the adjacent carbonyl group, which enhances the polarity of the C-X bond[2]. However, the lower activation energy required to break the C-Br bond allows the 4-bromo derivative to undergo bimolecular nucleophilic substitution (
    
    
    
    ) at much faster rates under milder conditions[1].
  • Stability vs. Reactivity: The enhanced reactivity of the bromo derivative comes at the cost of stability. It is more susceptible to side reactions such as dehalogenation or dimerization if exposed to excessive heat or strong bases. Conversely, the 4-chloro derivative, while requiring thermal activation, offers superior stability, making it highly attractive for process chemistry and large-scale manufacturing.

Quantitative Performance Comparison

To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of both derivatives in a standard Hantzsch thiazole synthesis.

Parameter4-Bromo-2-methyl-3-oxobutanenitrile4-Chloro-2-methyl-3-oxobutanenitrile
Halogen Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy ~285 kJ/mol (Weaker, highly reactive)~339 kJ/mol (Stronger, more stable)
Typical Reaction Temp 20–40 °C (Ambient to mild heating)60–80 °C (Reflux required)
Average Reaction Time 1–3 hours6–12 hours

Reactivity Profile
High (Rapid kinetics)Moderate (Requires thermal activation)
Primary Synthetic Use Discovery chemistry, sensitive substratesProcess scale-up, robust substrates
Storage & Stability Prone to degradation over timeHighly stable under standard conditions

Visual Workflows & Decision Matrices

The synthesis of thiazoles from these reagents follows a well-established condensation-cyclization sequence. The diagram below illustrates the mechanistic pathway, highlighting the critical


 attack that differentiates the kinetics of the bromo and chloro analogs.

Hantzsch A α-Halo Ketone C S-Alkylation Intermediate A->C SN2 B Thioamide B->C D Cyclization C->D Addition E Thiazole Product D->E -H2O, -HX

Fig 1. Hantzsch thiazole synthesis pathway mapping the SN2 and cyclization sequence.

When designing a synthetic route, the choice between the bromo and chloro derivative should be dictated by the thermal stability of your substrates and the scale of the reaction.

Decision Start Select Reagent Q1 Thermally Sensitive? Start->Q1 Bromo 4-Bromo Derivative Q1->Bromo Yes Q2 Process Scale-Up? Q1->Q2 No Q2->Bromo No Chloro 4-Chloro Derivative Q2->Chloro Yes

Fig 2. Decision tree for selecting bromo vs. chloro alpha-haloketones in synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an observable metric to confirm success before proceeding, minimizing the need for immediate complex analytical intervention.

Protocol A: Mild Synthesis via 4-Bromo-2-methyl-3-oxobutanenitrile

Ideal for: Early-stage drug discovery and thermally sensitive thioamides. Causality: The highly polarizable bromide leaving group lowers the activation energy of the initial


 attack, allowing the reaction to proceed at room temperature. This prevents the thermal degradation of delicate functional groups[3].
  • Initiation: Dissolve 1.0 eq of the target thioamide and 1.05 eq of 4-bromo-2-methyl-3-oxobutanenitrile in anhydrous ethanol at 20 °C.

    • Causality: Ethanol stabilizes the polar transition state of the

      
       reaction.
      
    • Validation Checkpoint: The solution transitions from clear to pale yellow within 15 minutes, visually indicating the formation of the S-alkylation intermediate.

  • Propagation: Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active haloketone spot (Rf ~0.6) and the appearance of a baseline spot (the highly polar thiazole hydrobromide salt) confirms complete conversion.

  • Isolation: Add an equal volume of cold diethyl ether to the reaction flask with vigorous stirring.

    • Causality: The hydrobromide salt is insoluble in non-polar ethereal solvents, driving the equilibrium forward and forcing precipitation.

    • Validation Checkpoint: The immediate formation of a dense, off-white precipitate confirms successful cyclization and salt formation. The mass of the filtered solid provides an immediate, reliable yield estimate.

Protocol B: Scalable Synthesis via 4-Chloro-2-methyl-3-oxobutanenitrile

Ideal for: Process chemistry, scale-up, and robust substrates. Causality: The stronger C-Cl bond requires significant thermal activation to overcome the kinetic barrier. However, the chloride derivative's resistance to


-deprotonation makes it ideal for high-concentration scale-up where exothermic runaway or dimerization is a risk[4].
  • Initiation: Dissolve 1.0 eq of thioamide and 1.1 eq of 4-chloro-2-methyl-3-oxobutanenitrile in ethanol. Heat the mixture to 75 °C (reflux).

    • Causality: Thermal energy is strictly required to initiate the cleavage of the C-Cl bond.

    • Validation Checkpoint: Steady reflux condensation visually confirms that the required continuous energy input is being maintained.

  • Propagation: Maintain reflux for 8 to 12 hours.

    • Causality: Slower kinetics require extended time, but the inherent thermal stability of the chloro-derivative prevents the formation of tarry byproducts often seen when overheating bromo-analogs.

    • Validation Checkpoint: Aliquot sampling via LC-MS is recommended here to confirm >95% conversion, as TLC may be ambiguous due to the extended heating time.

  • Isolation: Cool the reaction mixture slowly to 0 °C over 2 hours.

    • Causality: Gradual cooling drastically reduces the solubility of the thiazole hydrochloride salt in ethanol, promoting controlled crystallization rather than rapid precipitation, which yields higher purity material.

    • Validation Checkpoint: The formation of distinct, well-defined crystals (rather than an amorphous powder) directly correlates to high product purity and reaction success.

Conclusion

The selection between 4-bromo and 4-chloro-2-methyl-3-oxobutanenitrile should not be arbitrary. If your synthetic route involves sensitive substrates or requires rapid throughput for library generation, the 4-bromo derivative is the superior choice due to its low activation energy and rapid kinetics. Conversely, if you are transitioning a viable candidate into process scale-up where reagent cost, thermal stability, and controlled exotherms are paramount, the 4-chloro derivative provides the necessary robustness.

References

  • National Center for Biotechnology Information (PubChem). "4-Chloro-3-oxobutanenitrile - CID 59134551." PubChem Database. URL:[Link]

  • National Institutes of Health (PMC). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." PubMed Central. URL: [Link]

  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." LibreTexts Organic Chemistry. URL: [Link]

Sources

Comparative

Efficacy of 4-Bromo-2-methyl-3-oxobutanenitrile (BMOBN) in Agrochemical Synthesis: A Comparative Precursor Guide

Executive Summary In the highly competitive landscape of agrochemical discovery, the rapid synthesis of structurally complex, biologically active scaffolds is paramount. The 8-oxabicyclo[3.2.1]oct-6-en-3-one core has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of agrochemical discovery, the rapid synthesis of structurally complex, biologically active scaffolds is paramount. The 8-oxabicyclo[3.2.1]oct-6-en-3-one core has emerged as a privileged structural motif, demonstrating potent herbicidal activity by mimicking natural phytotoxins such as helminthosporins 1[1]. However, traditional synthetic routes to these bicyclic systems often suffer from poor atom economy and require multi-step dehalogenation procedures.

This guide evaluates the efficacy of 4-Bromo-2-methyl-3-oxobutanenitrile (BMOBN, CAS: 81056-51-1) as an advanced


-bromo-

-oxonitrile precursor. By objectively comparing BMOBN against traditional polybromoketones, we demonstrate how BMOBN streamlines the [4+3] cycloaddition workflow, installs a highly versatile cyano handle for downstream Structure-Activity Relationship (SAR) derivatization, and significantly improves overall synthetic yields2[2].

Mechanistic Causality: The [4+3] Cycloaddition Advantage

The construction of the 8-oxabicyclo[3.2.1]octane framework relies on a[4+3] cycloaddition between a furan derivative (the 4π component) and a reactive 3-carbon intermediate (the 2π component). The fundamental difference between precursor efficacy lies in the nature of this reactive intermediate.

Traditional methods utilize polybromoketones (e.g., 2,4-dibromopentan-3-one), which require harsh reductive conditions (Zn/Cu or NaI/Cu) to generate an oxyallyl carbocation . This often leads to over-reduction or the formation of stable, brominated cycloadducts that demand secondary debromination steps 3[3].

Conversely, BMOBN operates via a base-mediated pathway. Upon treatment with a mild base (such as triethylamine) in a highly ionizing solvent, BMOBN undergoes dehydrobromination to form a 1-cyanoallylium-2-olate zwitterion . This intermediate seamlessly traps furan in a concerted or stepwise cycloaddition. Crucially, the cyano group is retained at the C2 position, offering an orthogonal functional handle that traditional carbocation methods cannot provide2[2].

MechanisticPathway BMOBN BMOBN (4-Bromo-2-methyl- 3-oxobutanenitrile) Base Base (Et3N) / TFE Dehydrobromination BMOBN->Base Zwitterion 1-Cyanoallylium-2-olate (Zwitterionic Intermediate) Base->Zwitterion -HBr Product 3-Oxo-8-oxabicyclo[3.2.1]oct-6-ene -2-carbonitrile Scaffold Zwitterion->Product Furan Furan (4π Component) [4+3] Cycloaddition Furan->Product

Caption: Mechanistic pathway of BMOBN forming a 1-cyanoallylium-2-olate intermediate for [4+3] cycloaddition.

Comparative Performance Analysis

To objectively quantify the efficacy of BMOBN, the following table compares its performance metrics against the industry-standard polybromoketone precursor (2,4-dibromopentan-3-one) in the synthesis of the 8-oxabicyclo[3.2.1]oct-6-en-3-one core.

Performance ParameterBMOBN (Modern Route)2,4-Dibromopentan-3-one (Traditional Route)
Reactive Intermediate 1-Cyanoallylium-2-olate (Zwitterion)Oxyallyl Carbocation
Reaction Mechanism Base-mediated dehydrobrominationReductive dehalogenation
Primary Reagents Triethylamine (Et₃N), TFE solventNaI/Cu powder or Zn/Cu couple
Steps to Final Scaffold 1 (Direct Cycloaddition)2 (Cycloaddition + Reductive Debromination)
Overall Yield 65% – 75% 45% – 55%
C2-Functionalization Yes (Cyano group directly installed)No (Unfunctionalized at C2/C4)
Atom Economy High (Loss of only 1 eq. HBr)Low (Loss of multiple heavy Br atoms)

Experimental Methodologies: Self-Validating Protocols

As an application scientist, it is critical to understand not just how a protocol is executed, but why specific conditions are selected. The following protocols demonstrate the self-validating nature of both synthetic routes.

Protocol A: BMOBN-Mediated Synthesis (Recommended)

Target: 3-Oxo-8-oxabicyclo[3.2.1]oct-6-ene-2-carbonitrile derivatives.

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve BMOBN (1.0 eq) and Furan (10.0 eq) in 2,2,2-trifluoroethanol (TFE) to achieve a 0.2 M concentration.

    • Causality: Furan is used in excess to ensure pseudo-first-order kinetics, preventing the zwitterion from dimerizing. TFE is selected due to its high ionizing power (stabilizing the zwitterion) and low nucleophilicity (preventing solvent trapping).

  • Initiation: Cool the mixture to 0 °C. Add Triethylamine (1.2 eq) dropwise over 15 minutes.

    • Causality: Slow addition controls the steady-state concentration of the highly reactive 1-cyanoallylium-2-olate, maximizing the cycloaddition yield.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with dichloromethane (3 × 20 mL), dry over anhydrous MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Traditional Polybromoketone Synthesis (Alternative)

Target: 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one.

  • Cycloaddition: Dissolve 2,4-dibromopentan-3-one (1.0 eq) and Furan (10.0 eq) in anhydrous acetonitrile. At 0 °C, add NaI (4.0 eq) and Cu powder (3.0 eq). Stir for 24 hours.

    • Causality: The NaI/Cu system acts as a two-electron reductant to generate the oxyallyl carbocation.

  • Intermediate Isolation: Filter through Celite, extract, and concentrate to isolate the intermediate brominated cycloadduct.

  • Debromination (Mandatory): Dissolve the intermediate in saturated NH₄Cl/MeOH. Add Zn/Cu couple (5.0 eq) and stir at 50 °C for 5 hours to remove residual

    
    -bromine atoms3[3].
    

WorkflowComparison cluster_0 BMOBN Route (Modern & Functionalized) cluster_1 Polybromoketone Route (Traditional) A1 BMOBN + Furan A2 Base-Mediated [4+3] Cycloaddition (Single Step, TFE Solvent) A1->A2 A3 Cyano-Functionalized Bicyclic Scaffold (Ready for SAR Derivatization) A2->A3 B1 2,4-Dibromopentan-3-one + Furan B2 Reductive [4+3] Cycloaddition (NaI/Cu or Zn/Cu) B1->B2 B3 Brominated Cycloadduct (Intermediate) B2->B3 B4 Reductive Debromination (Zn/Cu, NH4Cl) B3->B4 B5 Unfunctionalized Bicyclic Scaffold (Requires further C-H activation) B4->B5

Caption: Workflow comparison: Single-step BMOBN route vs. multi-step polybromoketone route.

Efficacy in Agrochemical Discovery

The ultimate value of BMOBN lies in the biological efficacy of the scaffolds it produces. Derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one act as potent pre- and post-emergent herbicides 1[1].

In controlled agricultural assays, these bicyclic derivatives demonstrate highly selective radicle growth inhibition. For instance, when evaluated at a concentration of 6.6 μg/g, specific functionalized derivatives achieved up to 100% inhibition of radicle growth in monocotyledonous weeds such as Sorghum bicolor, while simultaneously stimulating root growth in dicotyledons like Cucumis sativus3[3].

By utilizing BMOBN, chemists inherently install a cyano group (-CN) onto the bicyclic core. This nitrile can be easily hydrolyzed into a carboxylic acid, mimicking the auxinic activity of natural plant hormones, or converted into water-soluble salts to drastically improve the formulation properties and bioavailability of the final agrochemical product.

References

  • Föhlisch, B., Gehrlach, E., & Herter, R. (1982). SYNTHESIS OF 3-OXO-8-OXABICYCLO(3.2.1)OCT-6-ENE-2-CARBONITRILES FROM Γ-BROMO-β-OXONITRILES AND FURAN VIA (4 + 3) CYCLOADDITION OF 1-CYANOALLYLIUM-2-OLATES. ResearchGate. URL: 2

  • Barbosa, L. C. A., et al. (1999). Synthesis and Herbicidal Activity of 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one Derivatives. Journal of Agricultural and Food Chemistry (ACS Publications). URL: 3

  • Smolecule. (2023). 8-Oxabicyclo[3.2.1]oct-6-en-3-one Properties and Applications. Smolecule Database. URL: 1

Sources

Validation

Beyond the Unit Cell: A Comprehensive Guide to Comparing Single-Crystal X-Ray Diffraction Data of Similar Compounds

As a Senior Application Scientist, I frequently encounter a critical juncture in drug development and materials science: distinguishing between structurally similar compounds. Whether evaluating concomitant polymorphs, p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical juncture in drug development and materials science: distinguishing between structurally similar compounds. Whether evaluating concomitant polymorphs, pseudo-polymorphs (solvates/hydrates), or isostructural analogs, relying solely on visual inspection of unit cell parameters is a recipe for analytical failure. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously defining these solid forms, providing the foundational data required for intellectual property (IP) claims, stability testing, and regulatory submissions 1.

This guide deconstructs the causality behind experimental choices in SCXRD comparison, providing a self-validating framework for structural analysis.

Section 1: The Mechanistic Origins of Structural Similarity

Why do two crystals look identical under a polarized light microscope but exhibit vastly different dissolution rates? The answer lies in the thermodynamics of crystal packing. When comparing similar compounds, we are typically investigating one of three phenomena:

  • Packing Polymorphism: Molecules adopt the identical conformation but pack differently in the crystal lattice. This is driven by the optimization of intermolecular forces under different crystallization kinetics.

  • Conformational Polymorphism: Flexible molecules rotate around single bonds to adopt entirely different 3D geometries, leading to distinct hydrogen-bonding networks.

  • Isostructurality: Different chemical entities (e.g., substituting a chlorine atom for a bromine atom) crystallize in the exact same space group with nearly identical unit cell dimensions 2.

G Root Structural Similarity in APIs Pack Packing Polymorphism (Identical Conformation) Root->Pack Conf Conformational Polymorphism (Flexible Torsions) Root->Conf Iso Isostructurality (Solid Solutions/Analogs) Root->Iso P_Metric Hirshfeld Surfaces & Void Volume Pack->P_Metric Analyzed by C_Metric RMSD Overlay & Torsion Angles Conf->C_Metric Analyzed by I_Metric Unit Cell Similarity (π) & Occupancy Refinement Iso->I_Metric Analyzed by

Fig 2. Mechanistic origins of structural similarity and their corresponding analytical metrics.

Section 2: Quantitative Metrics for Structural Comparison

To objectively compare SCXRD data, we must move beyond qualitative descriptions and apply rigorous mathematical indices.

1. The Unit Cell Similarity Index (


) and Isostructurality Index (

)
When comparing two data sets, the first checkpoint is the unit cell. The unit cell similarity index (

) is calculated as

. A

value approaching zero indicates high geometric similarity 2. However,

alone is insufficient because it ignores atomic coordinates. We must pair it with the Isostructurality Index (

), which calculates the percentage of overlapping non-hydrogen atoms in the asymmetric unit.

2. Conformational Overlay and RMSD


 
To distinguish genuine polymorphs from thermal expansion variants, we utilize the Root Mean Square Deviation (RMSD) of atomic positions. Using tools like CCDC Mercury (COMPACK algorithm), we compare a cluster of 15 molecules (RMSD

) rather than a single molecule 3. Causality Check: Why 15 molecules? A single-molecule overlay ignores the crystallographic environment. A 15-molecule cluster encompasses the central molecule and its primary coordination sphere. If the RMSD

is < 1.0 Å, the packing motifs are considered identical, proving the structures are the same polymorph [[4]](). For example, in the analysis of Teriflunomide (TFM) polymorphs, excluding disordered groups yielded an RMSD

of 0.149 Å, confirming long-range structural identity despite local dynamic variations 5.

3. Mapping the Intermolecular Landscape via Hirshfeld Surfaces When unit cells and RMSD values suggest subtle differences, Hirshfeld surface analysis provides a definitive, quantifiable map of intermolecular interactions. By partitioning the crystal electron density into molecular fragments, we generate 3D isosurfaces and 2D fingerprint plots [[6]](). Causality Check: The 2D fingerprint plot acts as a unique "DNA signature" for a polymorph. For instance, in Vanillin polymorphs, Hirshfeld analysis reveals whether


 hydrogen bonding or dispersive 

contacts dominate the crystal packing, directly explaining differences in the void volume and thermodynamic stability of the metastable versus stable forms 6.
Section 3: Self-Validating Experimental Protocol for SCXRD Comparison

A robust protocol must be a self-validating system. The following workflow ensures that the comparison between two similar crystals is free from instrumental or environmental bias.

G A 1. SCXRD Data Collection (High-Redundancy, Isothermal) B 2. Unit Cell Similarity (π) & Isostructurality Index (Is) A->B Extract Lattice Parameters C 3. Conformational Overlay (RMSD15 via Mercury) B->C If π ≈ 0, check atomic coords D 4. Hirshfeld Surface Analysis (2D Fingerprint Plots) C->D Map non-covalent interactions E 5. Comprehensive Polymorph Classification D->E Final Structural Validation

Fig 1. Hierarchical workflow for comparing similar crystal structures using SCXRD data.

Step 1: Isothermal Data Acquisition

  • Action: Mount both crystals (Compound A and Compound B) on the diffractometer and collect data at the exact same temperature (e.g., 100 K) using a cryogenic nitrogen stream.

  • Validation: Temperature variations cause anisotropic thermal expansion of the unit cell. Isothermal collection ensures that any observed differences in lattice parameters (

    
    ) are strictly due to packing differences, not thermal artifacts.
    

Step 2: High-Redundancy Integration and Absorption Correction

  • Action: Integrate the diffraction frames ensuring a high redundancy (>4.0) and apply an empirical absorption correction (e.g., multi-scan).

  • Validation: High redundancy minimizes random errors in intensity measurements, ensuring that subtle differences in fractional coordinates during refinement are statistically significant.

Step 3: Independent Atom Model (IAM) Refinement

  • Action: Solve the structures using Direct Methods or Intrinsic Phasing. Refine non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: Calculate the theoretical Powder X-ray Diffraction (PXRD) pattern from the refined SCXRD model. Cross-reference this calculated pattern against experimental bulk PXRD data. This proves the selected single crystal is representative of the bulk material, eliminating sampling bias 1.

Step 4: Cluster Overlay and RMSD Calculation

  • Action: Import both .cif files into CCDC Mercury. Generate a 15-molecule coordination cluster. Execute the COMPACK structural overlay tool.

  • Validation: Record the RMSD

    
    . If RMSD
    
    
    
    > 1.0 Å, you have definitively identified two distinct packing polymorphs or solvates 4.

Step 5: Hirshfeld Surface Generation

  • Action: Import the .cif files into CrystalExplorer. Generate the

    
     surface (isovalue = 0.5) and the 2D fingerprint plots.
    
  • Validation: Quantify the percentage contributions of specific contacts (e.g.,

    
     vs. 
    
    
    
    ). The sum of all contact percentages must equal 100%, validating the completeness of the interaction model.
Section 4: Comparative Data Presentation

When publishing or filing IP, quantitative data must be summarized clearly. Below is a standardized template for comparing SCXRD data of similar compounds, populated with representative metrics inspired by literature case studies of pharmaceutical polymorphs (e.g., Vanillin Form I vs Form II) 6.

Analytical MetricPolymorph Form I (Stable)Polymorph Form II (Metastable)Structural Significance
Space Group

(Monoclinic)

(Triclinic)
Indicates a fundamental shift in crystal symmetry.
Unit Cell Volume (

)
1450.2(3) Å

1485.6(4) Å

Form II has a larger volume, correlating with lower density and metastability.
Packing Coefficient 69.2%68.3%Higher packing efficiency in Form I drives thermodynamic stability.
RMSD

(vs Form I)
0.000 Å (Reference)2.345 ÅRMSD > 1.0 Å definitively proves different molecular packing environments.
Dominant Interaction

(34.8%)

(41.2%)
Form I is stabilized by strong hydrogen bonds; Form II relies on weaker dispersive forces.
Void Volume 1.2%3.5%Higher void volume in Form II explains its lower stability and higher solubility.
Conclusion

Comparing SCXRD data of similar compounds is an exercise in precision. By combining geometric indices, multi-molecule RMSD overlays, and Hirshfeld surface analyses, researchers can build an impenetrable, self-validating case for structural uniqueness. This rigorous approach not only satisfies the mechanistic curiosity of the structural chemist but also forms the bedrock of robust pharmaceutical patents.

References
  • Hirshfeld Surface Analysis of Stable and Metastable Polymorphs of Vanillin Source: ResearchGate URL
  • An Energetic and Topological Approach to Understanding the Interplay of Noncovalent Interactions in a Series of Crystalline Spiropyrrolizine Compounds Source: ACS Publications URL
  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence Source: Improved Pharma URL
  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM)
  • COMPACK: A program for identifying crystal structure similarity using distances Source: ResearchGate URL
  • Source: D-NB.

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-methyl-3-oxobutanenitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the production of functionalized building blocks with high purity and efficiency is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the production of functionalized building blocks with high purity and efficiency is paramount. 4-Bromo-2-methyl-3-oxobutanenitrile, a versatile intermediate, is of significant interest due to its potential applications in the synthesis of various heterocyclic compounds and other complex molecular architectures. This guide provides an in-depth analysis of the synthesis of this target molecule, with a focus on the reaction kinetics of the key bromination step. We will objectively compare potential synthetic strategies and provide supporting data to inform experimental design and process optimization.

I. Strategic Approaches to the Synthesis of 4-Bromo-2-methyl-3-oxobutanenitrile

The synthesis of 4-Bromo-2-methyl-3-oxobutanenitrile can be logically approached in a two-step sequence: first, the synthesis of the precursor 2-methyl-3-oxobutanenitrile, followed by its selective α-bromination.

Synthesis of the Precursor: 2-Methyl-3-oxobutanenitrile

The synthesis of 2-methyl-3-oxobutanenitrile is a crucial first step. A documented method involves the reaction of N-methylaminoacetonitrile hydrochloride with 3-cyanobutan-2-one.[1]

Reaction Scheme: N-methylaminoacetonitrile hydrochloride + 3-cyanobutan-2-one → 2-Methyl-3-oxobutanenitrile

A detailed procedure involves boiling a mixture of N-methylaminoacetonitrile hydrochloride, 3-cyanobutan-2-one, triethylamine, and a catalytic amount of p-toluenesulfonic acid in chloroform.[1] The reaction is followed by a workup and purification process to yield the desired 2-methyl-3-oxobutanenitrile.[1]

The Critical Step: α-Bromination of 2-Methyl-3-oxobutanenitrile

The introduction of a bromine atom at the α-position of the ketone is the key transformation to yield 4-Bromo-2-methyl-3-oxobutanenitrile. The reactivity of the α-carbon is enhanced by the presence of two electron-withdrawing groups: the ketone and the nitrile. This makes the α-proton acidic and susceptible to removal by a base, forming a stabilized enolate that can then react with an electrophilic bromine source.[2][3]

II. Unraveling the Reaction Kinetics of α-Bromination

The bromination of ketones can proceed via two primary pathways, depending on the reaction conditions: acid-catalyzed and base-mediated.

Acid-Catalyzed Bromination: An Enol-Mediated Pathway

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol.

Proposed Mechanism:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Enol formation: A proton is removed from the α-carbon to form the enol.

  • Nucleophilic attack by the enol: The electron-rich double bond of the enol attacks a molecule of bromine.

  • Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-brominated product.

The rate of this reaction is typically independent of the bromine concentration, as the enol formation is the slow step.[4]

Base-Mediated Bromination: An Enolate-Driven Reaction

In the presence of a base, the reaction proceeds through a more reactive enolate intermediate.

Proposed Mechanism:

  • Enolate formation: A base removes the acidic α-proton to form a resonance-stabilized enolate. The pKa of the α-hydrogens in β-ketonitriles is significantly lower than in simple ketones, facilitating enolate formation.[3]

  • Nucleophilic attack by the enolate: The negatively charged enolate acts as a potent nucleophile, attacking a molecule of bromine.

The rate of base-mediated bromination is dependent on the concentrations of both the substrate and the base.

III. Comparative Analysis of Brominating Agents

The choice of brominating agent is critical for achieving high yield and selectivity. Several reagents are available for the α-bromination of ketones and related compounds.

Brominating AgentAdvantagesDisadvantagesRelevant Applications & Citations
Bromine (Br₂) Readily available and inexpensive.Highly corrosive and toxic. Can lead to over-bromination.Commonly used for ketone bromination.[4]
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. Often provides higher selectivity.More expensive than Br₂.Used for allylic and benzylic bromination, and α-bromination of carbonyls.[5][6]
Bromodimethylsulfonium Bromide (BDMS) Mild and regioselective for α-monobromination of 1,3-dicarbonyl compounds.Requires preparation from dimethyl sulfide and bromine.Effective for β-keto esters and 1,3-diketones.[7]
Cupric Bromide (CuBr₂) Can be used under milder conditions.Stoichiometric amounts are often required.Used for bromination of various organic compounds.[8]

IV. Experimental Protocols

Synthesis of 2-Methyl-3-oxobutanenitrile[1]
  • To a suspension of 7.8 g of N-methylaminoacetonitrile hydrochloride in 70 ml of chloroform, successively add 10.3 ml of triethylamine, 7.2 g of 3-cyanobutan-2-one, and 0.5 g of p-toluenesulfonic acid.

  • Boil the mixture for 5 hours using a water separator.

  • After cooling, wash the mixture twice with 10 ml of water each time and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • The resulting oil is further purified by treatment with sodium ethylate in ethanol, followed by extraction and recrystallization.

General Protocol for Kinetic Analysis of α-Bromination via ¹H NMR Spectroscopy

This protocol provides a method to compare the reaction rates of the bromination of 2-methyl-3-oxobutanenitrile with different brominating agents.

Materials:

  • 2-Methyl-3-oxobutanenitrile

  • Brominating agent (e.g., NBS, BDMS)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of 2-methyl-3-oxobutanenitrile and the internal standard in the deuterated solvent.

  • Reaction Initiation: At time t=0, add a known concentration of the brominating agent to the NMR tube.

  • NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals of a characteristic proton of the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, allowing for the elucidation of the rate law.

V. Visualization of Key Processes

Reaction Pathway for the Synthesis of 4-Bromo-2-methyl-3-oxobutanenitrile

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_bromination α-Bromination N-methylaminoacetonitrile HCl N-methylaminoacetonitrile HCl Precursor_Reaction Reaction N-methylaminoacetonitrile HCl->Precursor_Reaction 3-cyanobutan-2-one 3-cyanobutan-2-one 3-cyanobutan-2-one->Precursor_Reaction 2-Methyl-3-oxobutanenitrile 2-Methyl-3-oxobutanenitrile Precursor_Reaction->2-Methyl-3-oxobutanenitrile Bromination_Reaction Reaction 2-Methyl-3-oxobutanenitrile->Bromination_Reaction Brominating_Agent Brominating_Agent Brominating_Agent->Bromination_Reaction 4-Bromo-2-methyl-3-oxobutanenitrile 4-Bromo-2-methyl-3-oxobutanenitrile Bromination_Reaction->4-Bromo-2-methyl-3-oxobutanenitrile Kinetic_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis A Dissolve Substrate & Internal Standard in Solvent B Add Brominating Agent (t=0) A->B C Acquire Time-Resolved NMR Spectra B->C D Integrate Signals C->D E Plot [Reactant] vs. Time D->E F Determine Rate Law E->F

Caption: Workflow for kinetic analysis using NMR spectroscopy.

VI. Conclusion and Future Outlook

The synthesis of 4-Bromo-2-methyl-3-oxobutanenitrile is most effectively achieved through the α-bromination of its precursor, 2-methyl-3-oxobutanenitrile. While direct kinetic data for this specific reaction is scarce, a thorough understanding of the underlying principles of ketone bromination allows for a rational approach to experimental design and optimization. The choice of brominating agent and reaction conditions (acidic vs. basic) will significantly influence the reaction kinetics and product distribution.

Future research should focus on performing detailed kinetic studies on the bromination of 2-methyl-3-oxobutanenitrile to precisely determine the rate law and the influence of various catalysts and solvents. This will enable the development of a highly efficient and scalable process for the synthesis of this valuable chemical intermediate, paving the way for its broader application in drug discovery and development.

VII. References

  • Cox, R. A., & Warkentin, J. (1971). Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone. Canadian Journal of Chemistry, 50(20), 3233-3238.

  • Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al. Retrieved from

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Stack Exchange. (n.d.). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Retrieved from [Link]

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